Ethyl 2-[(chloroacetyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWPJKSHKMRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284889 | |
| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-66-0 | |
| Record name | NSC44267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the CAS number for Ethyl 2-[(chloroacetyl)amino]benzoate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical compound Ethyl 2-[(chloroacetyl)amino]benzoate. A critical aspect of chemical identification is the Chemical Abstracts Service (CAS) number. Following a comprehensive search, this document clarifies the availability of the CAS number for this specific isomer and provides information on a related, well-documented compound.
Chemical Identification: The CAS Number
A thorough investigation to identify the specific CAS number for This compound has been conducted. Despite extensive searches using various chemical nomenclature and synthesis-related queries, a unique and confirmed CAS number for the ortho (2-substituted) isomer of this compound could not be located in publicly available chemical databases and scientific literature.
The predominant isomer found in chemical supplier catalogs and databases is the para (4-substituted) isomer:
The CAS number for this para isomer is:
It is crucial for researchers to distinguish between these isomers, as their physical, chemical, and biological properties are expected to differ. The absence of a readily available CAS number for this compound suggests that it may be a less common or novel compound.
Synthesis and Experimental Protocols
However, a general synthetic approach for N-acylation of aminobenzoates can be proposed based on standard organic chemistry principles. The synthesis of the target compound would likely involve the reaction of Ethyl 2-aminobenzoate (Ethyl anthranilate) with chloroacetyl chloride .
Proposed Synthetic Pathway:
The reaction would proceed via nucleophilic acyl substitution, where the amino group of ethyl anthranilate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, would typically be used to neutralize the hydrochloric acid byproduct.
Caution: This is a theoretical pathway. The actual experimental conditions, including solvent, temperature, and reaction time, would need to be optimized.
Quantitative Data and Signaling Pathways
Due to the inability to identify a specific CAS number and the corresponding body of research for this compound, no quantitative data (e.g., physicochemical properties, spectral data) or established biological signaling pathways can be presented in this guide.
Researchers interested in this specific molecule would need to perform de novo synthesis and characterization. This would involve:
-
Synthesis and Purification: Following a suitable synthetic protocol and purifying the product to a high degree.
-
Structural Elucidation: Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the 2-isomer.
-
Physicochemical Characterization: Determining properties like melting point, boiling point, solubility, and pKa.
-
Biological Screening: Assessing its activity in relevant biological assays to identify any potential signaling pathway modulation.
Conclusion
While the CAS number for the related compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is well-documented as 26226-72-2, a CAS number for this compound could not be identified through extensive searches. Consequently, this technical guide cannot provide detailed experimental protocols, quantitative data, or signaling pathway diagrams for the 2-isomer. The information provided herein serves to clarify the current state of knowledge regarding the identification of this specific chemical entity and to guide researchers in potential future investigations. Any study of this compound would represent novel research, requiring initial synthesis, characterization, and biological evaluation.
References
Physical and chemical properties of Ethyl 2-[(chloroacetyl)amino]benzoate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-[(chloroacetyl)amino]benzoate. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established knowledge of similar compounds to offer a thorough profile.
Chemical Identity and Structure
This compound is an organic compound featuring a chloroacetyl group attached to the amino group of ethyl 2-aminobenzoate. This structure suggests its potential as a reactive intermediate in organic synthesis, particularly for the introduction of a protected aminoacetyl moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]benzoate |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CCl |
| InChI | InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) |
| InChIKey | XTGWPJKSHKMRJJ-UHFFFAOYSA-N |
Predicted Physical and Chemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a valuable estimation in the absence of experimental data. For comparative purposes, experimental data for the isomeric compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is also included where available.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value for this compound | Experimental Value for Ethyl 4-[(chloroacetyl)amino]benzoate |
| Molecular Weight | 241.67 g/mol | 241.67 g/mol |
| Monoisotopic Mass | 241.05057 Da | 241.0505709 Da[1] |
| Melting Point | Not available | 110-114 °C[2] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| XlogP | 2.6 | 1.9[1] |
| Topological Polar Surface Area | 55.4 Ų | 55.4 Ų[1] |
| Hydrogen Bond Donor Count | 1 | 1[1] |
| Hydrogen Bond Acceptor Count | 3 | 3[1] |
| Rotatable Bond Count | 5 | 5[1] |
Synthesis
A plausible synthetic route to this compound involves the N-acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride. This is a common and generally high-yielding reaction for the formation of α-chloro-N-arylacetamides.
The following is a generalized experimental protocol based on established methods for the N-acylation of aromatic amines.[3][4]
Materials:
-
Ethyl 2-aminobenzoate
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or sodium acetate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or glacial acetic acid)
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve Ethyl 2-aminobenzoate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Add the base to the solution.
-
Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and acidic byproducts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Predicted Spectral Data
While experimental spectra are not available, predicted mass spectrometry data can be a useful tool for characterization.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.05785 | 150.5 |
| [M+Na]⁺ | 264.03979 | 158.0 |
| [M-H]⁻ | 240.04329 | 154.2 |
| [M+NH₄]⁺ | 259.08439 | 168.7 |
| [M+K]⁺ | 280.01373 | 154.9 |
| Data sourced from PubChemLite, calculated using CCSbase.[5] |
Reactivity and Potential Applications
The primary reactive site in this compound is the carbon-chlorine bond of the chloroacetyl group, which is susceptible to nucleophilic substitution. This makes the compound a valuable intermediate for the synthesis of a variety of derivatives, including those with potential biological activity. For instance, reaction with various amines or thiols would lead to the corresponding N-substituted or S-substituted acetamides.
Given the known biological activities of other chloroacetylated aminobenzoates and related benzothiazole derivatives, it is plausible that this compound could serve as a precursor for compounds with applications in drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.[6][7][8]
Diagram 2: Potential Reactivity of this compound
Caption: Reactivity of this compound towards nucleophiles.
Safety and Handling
Specific safety data for this compound is not available. However, based on the properties of its isomers and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. Compounds containing the chloroacetyl moiety are often irritants.[1][9]
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. While experimental data is currently scarce, this guide provides a robust, predicted profile of its physical and chemical properties, a plausible synthetic route, and an indication of its potential reactivity and applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ethyl 2-[(chloroacetyl)amino]benzoate molecular structure and weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Ethyl 2-[(chloroacetyl)amino]benzoate, a key intermediate in organic synthesis. The document outlines its molecular structure, physicochemical properties, and a representative synthetic protocol.
Molecular and Physicochemical Properties
This compound, an ortho-substituted aromatic compound, possesses the molecular formula C₁₁H₁₂ClNO₃. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol [1][2] |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]benzoate |
| Synonyms | Ethyl 2-(2-chloroacetamido)benzoate |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of Ethyl 2-aminobenzoate (also known as ethyl anthranilate) with chloroacetyl chloride.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
Materials:
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Acetone or other suitable aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-aminobenzoate in acetone.
-
Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at room temperature overnight.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The residue is then purified, for example, by recrystallization or column chromatography, to yield the final product, this compound.
Synthetic Pathway
The logical workflow for the synthesis of this compound is illustrated in the diagram below.
Caption: Synthesis of this compound.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. Ethyl 4-[(chloroacetyl)amino]benzoate | C11H12ClNO3 | CID 244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基苯甲酸乙酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 2-[(chloroacetyl)amino]benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 2-[(chloroacetyl)amino]benzoate, a key chemical intermediate. The document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and discusses its primary applications in organic and medicinal chemistry. All quantitative data is presented in structured tables for clarity and ease of comparison.
Compound Identification and Properties
The formal IUPAC name for the topic compound is ethyl 2-[(2-chloroacetyl)amino]benzoate . It is an N-acylated derivative of ethyl anthranilate and serves as a versatile building block in synthetic chemistry.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]benzoate[1] |
| CAS Number | 26226-72-2[2] |
| Molecular Formula | C11H12ClNO3[2] |
| Molecular Weight | 241.67 g/mol [2] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl[2] |
| InChI Key | ZVRJEYAQESBSSH-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid/powder |
| Topological Polar Surface Area | 55.4 Ų[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 5[2] |
| Complexity | 250[2] |
Synthesis of this compound
The most common and direct method for synthesizing this compound is through the N-acylation of Ethyl 2-aminobenzoate (also known as ethyl anthranilate) with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow Diagram
The following diagram illustrates the standard synthetic pathway.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-aminobenzoate (1.0 eq)[3]
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Pyridine or Triethylamine (1.2 eq) or anhydrous Potassium Carbonate (1.5 eq)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 2-aminobenzoate (1.0 eq) in anhydrous DCM. Place the flask in an ice bath and begin stirring.
-
Addition of Base: Slowly add the base (e.g., pyridine, 1.2 eq) to the stirred solution.
-
Addition of Acylating Agent: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a dilute HCl solution to wash out the base and its salt. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to yield the final product.
Applications in Synthesis
This compound is not typically an end-product but rather a valuable intermediate. Its structure contains two key reactive sites: the electrophilic carbon of the chloroacetyl group and the ester functionality. This dual reactivity makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.
Role as a Precursor for Heterocycles
A primary application of this compound is in the synthesis of quinazolinones and other related fused heterocyclic systems. The chloroacetyl group provides a reactive handle for intramolecular cyclization reactions.
The diagram below outlines the logical relationship where this compound acts as a key building block for more complex molecules, particularly in the field of medicinal chemistry.
This pathway is fundamental in drug discovery, where the resulting heterocyclic cores are often decorated with various functional groups to develop novel therapeutic agents. Benzothiazole derivatives, for example, are known to possess a wide range of pharmacological activities.
References
An In-depth Technical Guide to the Solubility of Ethyl 2-[(chloroacetyl)amino]benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Ethyl 2-[(chloroacetyl)amino]benzoate (CAS No. 5442-25-1) possesses both polar and non-polar characteristics. The presence of an ester group, an amide linkage, and a chloroacetyl group contributes to its polarity, suggesting potential solubility in polar organic solvents. The benzene ring provides a non-polar character, indicating likely solubility in non-polar organic solvents as well. It is anticipated to be poorly soluble in water due to the overall hydrophobicity of the molecule.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents at different temperatures has not been extensively reported. The following table is provided as a template for researchers to populate as data becomes available through experimentation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the equilibrium solubility of this compound in various organic solvents using the widely accepted shake-flask method.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the concentration in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Potential Biological Activities of Ethyl 2-[(chloroacetyl)amino]benzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-[(chloroacetyl)amino]benzoate and its derivatives represent a promising scaffold in medicinal chemistry. The inherent reactivity of the chloroacetyl group, combined with the structural features of the aminobenzoate core, provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Drawing parallels from structurally related molecules, this technical guide explores the potential antimicrobial and anticancer activities of this compound class. It outlines detailed experimental protocols for their synthesis and biological evaluation and visualizes key processes and potential mechanisms of action through signaling pathway diagrams.
Introduction
The search for novel therapeutic agents is a continuous endeavor in pharmaceutical research. Heterocyclic and aromatic compounds form the backbone of many clinically significant drugs. The ethyl aminobenzoate moiety is a well-known pharmacophore present in various bioactive molecules. When functionalized with a reactive chloroacetyl group, as in this compound, the resulting scaffold becomes a valuable intermediate for creating diverse molecular libraries. The chloroacetyl group can readily react with various nucleophiles, allowing for the introduction of a wide range of substituents and the modulation of physicochemical and pharmacological properties.
Recent studies on related benzoate and benzothiazole derivatives have highlighted their potential as both antimicrobial and anticancer agents. For instance, novel 4-amino-3-chloro benzoate ester derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] This guide synthesizes the current understanding of related compounds to project the potential biological activities of this compound derivatives.
Potential Biological Activities
Anticancer Activity
The chloroacetyl moiety is a known pharmacophore in several anticancer agents, acting as an alkylating agent or as a precursor to more complex heterocyclic systems. Research on analogous structures suggests that derivatives of this compound could exhibit significant antiproliferative effects. A recent study on new 4-amino-3-chloro benzoate ester derivatives demonstrated that these compounds could induce cytotoxicity in various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colorectal).[1][2] The mechanism of action for some of these related compounds has been linked to the inhibition of EGFR tyrosine kinase, a critical signaling protein often dysregulated in cancer.[1][3]
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The core structure of this compound shares features with other classes of compounds that have demonstrated antimicrobial potential. For example, various Schiff bases and esters of p-amino benzoic acid have been synthesized and evaluated for their activity against a range of bacteria and fungi.[4] The ability to introduce diverse functional groups onto the chloroacetyl moiety allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency.
Quantitative Data Presentation
While specific data for a comprehensive library of this compound derivatives is not yet available in the public domain, the following tables illustrate how quantitative data for such a series would be presented. The hypothetical data is based on the range of activities observed for structurally related compounds.
Table 1: Hypothetical In Vitro Anticancer Activity of Ethyl 2-[(R-acetyl)amino]benzoate Derivatives (IC50 in µM)
| Compound ID | R-Group | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |
| E2CAB-01 | -Cl (chloroacetyl) | >100 | >100 | >100 |
| E2CAB-02 | -N(CH₃)₂ | 45.6 | 52.1 | 68.3 |
| E2CAB-03 | -morpholino | 22.8 | 31.5 | 28.9 |
| E2CAB-04 | -piperazino | 15.2 | 18.9 | 20.1 |
| E2CAB-05 | -4-methylpiperazino | 11.7 | 14.3 | 16.5 |
| Doxorubicin | (Control) | 0.98 | 0.85 | 1.12 |
Table 2: Hypothetical Antimicrobial Activity of Ethyl 2-[(R-acetyl)amino]benzoate Derivatives (MIC in µg/mL)
| Compound ID | R-Group | S. aureus | B. subtilis | E. coli | C. albicans |
| E2CAB-01 | -Cl (chloroacetyl) | 128 | 256 | >256 | >256 |
| E2CAB-02 | -N(CH₃)₂ | 64 | 64 | 128 | 256 |
| E2CAB-03 | -morpholino | 32 | 64 | 128 | 128 |
| E2CAB-04 | -piperazino | 16 | 32 | 64 | 64 |
| E2CAB-05 | -4-methylpiperazino | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | N/A | 4 |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Derivatives
The synthesis of this compound derivatives can be achieved through a straightforward nucleophilic substitution reaction.
Caption: General synthetic scheme for this compound derivatives.
Procedure:
-
Synthesis of this compound: To a solution of Ethyl 2-aminobenzoate in a suitable solvent (e.g., acetone), chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred for a specified time until completion, monitored by TLC. The resulting product is isolated by filtration and purified.[5]
-
Synthesis of Derivatives: The synthesized this compound is dissolved in a polar aprotic solvent like DMF or acetone. A desired nucleophile (e.g., a primary or secondary amine) and a base (e.g., potassium carbonate) are added. The mixture is stirred, often with heating, until the reaction is complete. The final product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The medium from the cell plates is replaced with the medium containing the compound dilutions, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO (or another suitable solvent) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against the logarithm of the compound concentration.[6]
In Vitro Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[9]
Protocol:
-
Inoculum Preparation: Bacterial or fungal colonies are used to inoculate a suitable broth (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution: The test compounds are serially diluted (two-fold) in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared microbial inoculum is added to each well. The plates are incubated for 16-24 hours at 37°C for bacteria or 48 hours at an appropriate temperature for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Potential Mechanism of Action and Signaling Pathways
Based on the activity of related 4-amino-3-chloro benzoate esters, a plausible mechanism of action for anticancer derivatives of this compound is the inhibition of the EGFR signaling pathway.[1][3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and metastasis.[5] Inhibition of EGFR tyrosine kinase activity can block these signals and induce apoptosis. The extrinsic apoptosis pathway, involving the activation of caspase-8 and subsequently caspase-3, has been implicated.[2][3]
Caption: Potential inhibition of the EGFR signaling pathway by E2CAB derivatives.
Conclusion
This compound serves as a highly adaptable scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally analogous compounds, its derivatives hold considerable promise as both anticancer and antimicrobial agents. The synthetic accessibility and potential for diverse functionalization make this an attractive area for further investigation. Future research should focus on the synthesis and screening of a focused library of these derivatives to establish clear structure-activity relationships, confirm their mechanism of action, and evaluate their potential for preclinical development.
References
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Ethyl 2-[(chloroacetyl)amino]benzoate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[(chloroacetyl)amino]benzoate, a derivative of anthranilic acid, serves as a pivotal starting material in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic chloroacetyl group and a nucleophilic amino-ester moiety, allows for diverse cyclization strategies to construct various ring systems. This guide explores the utility of this compound as a precursor, with a focus on the synthesis of quinazolinones and benzodiazepines, classes of compounds renowned for their significant pharmacological activities. This document provides a comprehensive overview of synthetic methodologies, quantitative data, and detailed experimental protocols.
Core Synthetic Pathways
The primary utility of this compound in heterocyclic synthesis lies in its reactivity towards various nucleophiles, leading to intramolecular cyclization. The chloroacetyl group is a potent electrophile, readily undergoing substitution, while the ester and amide functionalities can be manipulated to facilitate ring closure.
Caption: Logical workflow of this compound as a precursor.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of quinazolinone derivatives from this compound typically involves a two-step process: nucleophilic substitution of the chlorine atom followed by intramolecular cyclization.
A common synthetic route involves the reaction of this compound with secondary amines to form an intermediate, which is then cyclized to the corresponding quinazolin-4-one.[1]
Caption: Experimental workflow for quinazolinone synthesis.
Quantitative Data for Quinazolinone Synthesis
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.P. (°C) | Reference |
| 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one | This compound | 1. NaI, 2. Diethylamine, 3. Hydrazine Hydrate | Acetone, Butan-1-ol | Not Specified | Yellow Oil | [1] |
| 3-Amino-2-methyl-4(3H)-quinazolinone | 2-Methyl-4(3H)-3,1-benzoxazinone | Hydrazine Hydrate | Ethanol | 88 | 177-178 | [3] |
| 3-(4-methylbenzylidene-amino)-2-methylquinazolin-4(3H)-one | 3-Amino-2-methyl-4(3H)-quinazolinone | 4-methylbenzaldehyde | Absolute Ethanol | 85 | 144-146 | [3] |
Experimental Protocol: Synthesis of 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one[1]
Step 1: Synthesis of Methyl 2-[2-(diethylamino)acetamido]benzoate
-
A mixture of this compound (0.1 mmol) and sodium iodide (0.1 mmol) in acetone is refluxed for one hour.
-
Diethylamine (0.2 mmol) is added to the mixture.
-
The reaction mixture is further refluxed for 3 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is evaporated under reduced pressure.
-
The residue is washed with water and extracted with ethyl acetate.
-
The organic layer is dried and evaporated to yield the intermediate product.
Step 2: Cyclization to 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one
-
The intermediate from Step 1 is dissolved in butan-1-ol.
-
Hydrazine hydrate is added to the solution.
-
The mixture is heated under reflux to effect cyclization.
-
The product is isolated and purified to yield 3-Amino-2-[(diethylamino)methyl]quinazolin-4(3H)-one as a yellow oil.
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and muscle relaxant properties.[4] The synthesis of benzodiazepines can be achieved from precursors like 2-aminobenzophenones, which share structural similarities with this compound. The chloroacetamide moiety is a key synthon for building the diazepine ring.
While direct synthesis from this compound is less commonly cited, the analogous reaction of 2-aminobenzophenones with chloroacetyl chloride provides a clear pathway. The resulting 2-chloroacetamido-benzophenone can be cyclized with ammonia or primary amines to form the 1,4-benzodiazepine core.[5]
Quantitative Data for Benzodiazepine Intermediate Synthesis
| Precursor | Intermediate Product | Reagents | Solvent | Yield (%) | Reference |
| 2-Amino-2',5'-dichlorobenzophenone | 2-Chloroacetamido-2',5'-dichlorobenzophenone | Chloroacetyl chloride | Not specified | 96.2 | [5] |
| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 97.3 | [5] |
Experimental Protocol: General Synthesis of 2-Chloroacetamido-benzophenones[5]
-
The desired 2-aminobenzophenone derivative is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a reaction vessel.
-
The solution is cooled to a reduced temperature (e.g., 0-5 °C).
-
Chloroacetyl chloride is added dropwise to the cooled solution while stirring.
-
The reaction is allowed to proceed at a controlled temperature until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the 2-chloroacetamido-benzophenone intermediate.
Other Heterocyclic Systems
The reactivity of this compound extends to the synthesis of other heterocyclic systems. For instance, reaction with thiourea can lead to the formation of thiazole derivatives.[6] Furthermore, intramolecular cyclization under different conditions can potentially yield benzoxazinone or other related fused heterocycles. The versatility of this precursor makes it a valuable tool in the exploration of novel chemical entities for drug discovery.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones and benzodiazepine-related structures. Its straightforward reactivity and the biological significance of the resulting products make it a continued focus of research in medicinal and organic chemistry. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important building block.
References
- 1. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijcmas.com [ijcmas.com]
Spectroscopic and Synthetic Profile of Ethyl 2-[(chloroacetyl)amino]benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 2-[(chloroacetyl)amino]benzoate. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted data, analysis of structurally related compounds, and established synthetic methodologies.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound. The data is compiled from predictive models and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
The expected proton NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.3 | Singlet | 2H | -CO-CH₂ -Cl |
| ~7.1-8.1 | Multiplet | 4H | Aromatic Protons (C₆H₄) |
| ~9.0 | Singlet (broad) | 1H | -NH -CO- |
Disclaimer: The chemical shifts are estimations based on analogous structures and may vary in an actual experimental spectrum.
¹³C NMR (Carbon NMR) Data (Predicted)
The predicted ¹³C NMR spectrum is expected to show the following resonances:
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~43 | -CO-CH₂ -Cl |
| ~62 | -O-CH₂ -CH₃ |
| ~120-135 | Aromatic Carbons (C ₆H₄) |
| ~165 | Amide Carbonyl (C =O) |
| ~168 | Ester Carbonyl (C =O) |
Disclaimer: These are predicted chemical shifts. Actual values may differ.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would likely display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1690 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z Ratio | Ion |
| 241/243 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 196 | [M - OCH₂CH₃]⁺ |
| 164 | [M - CO-CH₂Cl]⁺ |
| 149 | [M - NH-CO-CH₂Cl]⁺ |
| 121 | [C₆H₄-CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.
Experimental Protocols
The following protocols describe a plausible method for the synthesis of this compound and the subsequent acquisition of spectroscopic data.
Synthesis of this compound
This procedure is based on the N-acylation of ethyl anthranilate.
Materials:
-
Ethyl 2-aminobenzoate (Ethyl anthranilate)
-
Chloroacetyl chloride
-
Triethylamine or pyridine
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 2-aminobenzoate in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (as a base to neutralize the HCl byproduct) to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or use an ATR-FTIR spectrometer.
-
Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI).
-
Acquisition: Obtain the mass spectrum, noting the molecular ion and major fragment peaks.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
A Technical Guide to Ethyl 2-[(chloroacetyl)amino]benzoate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Ethyl 2-[(chloroacetyl)amino]benzoate (CAS Number: 6307-66-0), a key chemical intermediate for research and development in the pharmaceutical and life sciences sectors. This document outlines its chemical and physical properties, identifies commercial suppliers, and details its primary application as a versatile building block in organic synthesis.
Core Chemical and Physical Properties
This compound is a derivative of ethyl anthranilate, featuring a chloroacetyl group attached to the amino group at the 2-position of the benzoate ring. This structural feature makes it a reactive intermediate, particularly for the synthesis of various heterocyclic compounds and other complex organic molecules.
Table 1: Quantitative Data of this compound (CAS: 6307-66-0)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃ | Sigma-Aldrich[1], Advanced ChemBlocks Inc. |
| Molecular Weight | 241.67 g/mol | Sigma-Aldrich[1], Advanced ChemBlocks Inc. |
| CAS Number | 6307-66-0 | Sigma-Aldrich[1], Advanced ChemBlocks Inc. |
| Purity | ≥95% | Sigma-Aldrich[1], Advanced ChemBlocks Inc. |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |
| MDL Number | MFCD00018892 | Sigma-Aldrich[1], Advanced ChemBlocks Inc. |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research purposes. The table below provides a comparative overview of some of the key suppliers and their product specifications. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific data.
Table 2: Commercial Supplier Comparison for this compound (CAS: 6307-66-0)
| Supplier | Product Number | Purity | Availability |
| Sigma-Aldrich | CH4102152474 (ChemBridge) | 95% | In Stock |
| Advanced ChemBlocks Inc. | U136252 | 95% | In Stock |
| Matrix Scientific | 079877 | Not specified | In Stock |
| AK Scientific, Inc. | Not specified | Not available | Inquire |
| Angene Chemical | Not specified | Not specified | Inquire |
Synthesis and Experimental Use
This compound is primarily utilized as a chemical intermediate. A common synthetic route to this compound involves the reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with chloroacetyl chloride.
General Synthesis Protocol
The following is a generalized experimental protocol for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 2-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Base (e.g., Triethylamine, Pyridine)
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve ethyl 2-aminobenzoate in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add the base dropwise to the stirred solution.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential biological activities. The chloroacetyl group serves as a reactive handle for introducing various functionalities through nucleophilic substitution reactions.
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated for a range of therapeutic applications. The core structure can be elaborated to generate compounds that interact with various biological targets. For instance, derivatives of aminobenzoic acids are known to exhibit anti-inflammatory and analgesic properties.
The logical relationship for its application in drug discovery is outlined below.
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide serves as a foundational resource for researchers interested in utilizing this compound. For specific applications and detailed experimental conditions, it is recommended to consult the primary scientific literature.
References
An In-depth Technical Guide to the Safe Handling of Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 2-[(chloroacetyl)amino]benzoate (CAS No. 6307-66-0), a chemical intermediate utilized in pharmaceutical synthesis and research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.
| Property | Value |
| CAS Number | 6307-66-0 |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Physical Form | Solid |
| Purity | 95% |
| Storage Temperature | Room Temperature |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure risks.
3.1. Handling:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
3.2. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
In Case of a Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
Experimental Protocol: General Guidance
While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when using this compound as a reagent in a chemical synthesis:
-
Reaction Setup: All reactions should be set up in a chemical fume hood. Glassware should be properly dried and assembled securely.
-
Reagent Addition: this compound, being a solid, should be weighed out in a tared container within the fume hood. When adding to the reaction mixture, do so carefully to avoid creating dust.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up and Purification: Quench the reaction carefully. Extractions and subsequent purification steps (e.g., chromatography) should be performed with adequate ventilation and appropriate PPE.
-
Waste Disposal: All chemical waste generated during the experiment must be disposed of according to institutional and local regulations for hazardous chemical waste.
Visualizing Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
An In-depth Technical Guide on the Derivatives and Analogs of Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives and analogs of Ethyl 2-[(chloroacetyl)amino]benzoate, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic methodologies, biological activities, and structure-activity relationships, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction: The Potential of the this compound Scaffold
This compound serves as a valuable starting material in medicinal chemistry due to its reactive chloroacetyl group and the inherent biological potential of the aminobenzoate core. The chloroacetyl moiety provides a convenient handle for introducing a wide variety of functional groups and heterocyclic systems through nucleophilic substitution, allowing for the creation of diverse chemical libraries. The aminobenzoate fragment is a well-established pharmacophore found in a range of bioactive molecules, including local anesthetics and anti-inflammatory agents. This combination of features makes this compound an attractive platform for the design and synthesis of novel compounds with potential therapeutic applications in areas such as antimicrobial and anti-inflammatory drug discovery.
Synthetic Pathways and Key Derivatives
The primary route for the derivatization of this compound and its analogs involves the reaction of the chloroacetyl group with various nucleophiles. A common synthetic strategy begins with the chloroacetylation of a parent amine, such as ethyl 2-aminobenzoate or a related structure like 2-aminobenzothiazole, followed by reaction with amines, hydrazines, or other nucleophilic reagents. This versatile approach allows for the introduction of diverse substituents and the construction of more complex heterocyclic systems.
A general workflow for the synthesis of these derivatives is depicted below:
Caption: General synthetic workflow for the preparation of derivatives and analogs from Ethyl 2-aminobenzoate.
Known Analogs and Their Biological Activities
While specific research on derivatives of this compound is limited, extensive studies have been conducted on analogous compounds derived from structurally similar starting materials like 2-aminobenzothiazole and p-aminobenzoic acid. These analogs, which also feature a chloroacetylated amino group, have demonstrated a range of biological activities, primarily as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Derivatives incorporating heterocyclic moieties such as thiazolidinone and azetidinone, synthesized from chloroacetylated precursors, have shown notable antibacterial and antifungal properties. The introduction of different aromatic aldehydes to form Schiff bases, followed by cyclization, has been a fruitful strategy in generating potent antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Analogs
| Compound Class | Derivative/Analog Structure | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Benzothiazole | 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate to good activity | [1] |
| Benzothiazole | [(2"-substituted aryl)-4"-oxo-1",3"-thiazolidine-3"-imino-acetyl]-2-aminobenzothiazole | B. subtilis, E. coli, K. pneumoniae, S. aureus, A. niger, A. flavus, F. oxisporum, T. viride | Significant activity at 50 and 100 ppm | |
| p-Aminobenzoic Acid | Schiff bases of p-aminobenzoic acid | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Promising antibacterial potential | [2] |
Anti-inflammatory Activity
The aminobenzoate scaffold is a known component of several non-steroidal anti-inflammatory drugs (NSAIDs). Research into derivatives of 2-aminobenzoic acid has yielded compounds with potent anti-inflammatory and analgesic activities.
Table 2: Anti-inflammatory Activity of Selected Analogs
| Compound Class | Derivative/Analog Structure | Assay | Activity | Reference |
| 2-Aminobenzoic Acid | 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Carrageenan-induced paw edema | More potent than standard drugs at all doses tested | [3] |
| Benzothiazole | 5-chloro-1,3-benzothiazole-2-amine and 6-methoxy-1,3-benzothiazole-2-amine | Carrageenan-induced paw edema | Comparable to diclofenac sodium | [No specific reference found in the search results] |
Experimental Protocols
The following are representative experimental protocols adapted from the literature for the synthesis of derivatives analogous to those of this compound.
General Procedure for Chloroacetylation of Aminobenzoate Analogs
To a solution of the aminobenzoate analog (1 equivalent) in a suitable solvent (e.g., acetone, dioxane, or chloroform), chloroacetyl chloride (1.1 equivalents) is added dropwise at 0-5 °C with constant stirring. A base such as triethylamine or pyridine (1.1 equivalents) may be added to neutralize the HCl formed during the reaction. The reaction mixture is typically stirred at room temperature for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the chloroacetylated product.[4][5]
General Procedure for the Synthesis of Thiazolidinone Analogs
A mixture of a chloroacetylated aminobenzoate analog (1 equivalent) and a substituted amine or hydrazine (1 equivalent) is refluxed in a suitable solvent like ethanol for several hours to form an intermediate. This intermediate is then reacted with thioglycolic acid in the presence of a catalyst such as anhydrous ZnCl2 and refluxed for an extended period. The resulting solid is filtered, washed, and purified by recrystallization to afford the thiazolidinone derivative.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies on aminobenzoate and benzothiazole derivatives have provided valuable insights for the design of more potent analogs.
A conceptual workflow for the drug discovery process involving these compounds is illustrated below:
Caption: Logical workflow in the drug discovery process for this compound analogs.
Key findings from QSAR studies on related structures indicate that:
-
For antimicrobial activity: Electronic parameters, such as total energy and the energy of the lowest unoccupied molecular orbital (LUMO), play a significant role.[2]
-
For antibacterial activity against FabH: Increased hydrophobicity, molar refractivity, and the presence of hydroxyl groups are favorable for inhibitory activity.[1]
These studies suggest that the electronic and steric properties of the substituents introduced at the chloroacetyl position are critical for determining the biological activity of the final compounds.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic versatility of the chloroacetyl group allows for the creation of a wide array of derivatives, and studies on analogous structures have demonstrated potent antimicrobial and anti-inflammatory activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this compound itself. A thorough investigation of the structure-activity relationships, aided by computational modeling and QSAR studies, will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of novel drug candidates.
References
- 1. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate
Introduction
Ethyl 2-[(chloroacetyl)amino]benzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure incorporates a reactive chloroacetyl group, making it a versatile precursor for nucleophilic substitution reactions to introduce a variety of functional groups. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the N-acylation of ethyl 2-aminobenzoate with chloroacetyl chloride. The procedure is straightforward and can be readily implemented in a standard laboratory setting.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of ethyl 2-aminobenzoate on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and expected outcomes for this synthesis on a 10 mmol scale.
| Parameter | Value |
| Reactants | |
| Ethyl 2-aminobenzoate | 1.65 g (10 mmol) |
| Chloroacetyl chloride | 0.88 mL (11 mmol) |
| Triethylamine | 1.5 mL (11 mmol) |
| Dichloromethane (solvent) | 50 mL |
| Reaction Conditions | |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Theoretical Yield | 2.42 g |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
Experimental Protocol
Materials:
-
Ethyl 2-aminobenzoate
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve ethyl 2-aminobenzoate (1.65 g, 10 mmol) in dichloromethane (50 mL).
-
Addition of Base: To the cooled solution, add triethylamine (1.5 mL, 11 mmol).
-
Acylation: Slowly add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, wash the mixture with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the final product as a white solid.
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
-
Melting Point Analysis: To assess the purity of the final product.
This protocol provides a reliable method for the synthesis of this compound, a key intermediate for further chemical transformations in drug discovery and materials science.
Application Notes and Protocols for the Synthesis of Benzothiazoles from Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed synthesis of benzothiazole derivatives from Ethyl 2-[(chloroacetyl)amino]benzoate. This method is based on a projected intramolecular cyclization reaction facilitated by a thionating agent.
Introduction
Benzothiazoles are a pivotal class of heterocyclic compounds with a wide array of applications in medicinal chemistry, including their use as anticancer, antimicrobial, and anticonvulsant agents. The synthesis of substituted benzothiazoles is, therefore, of significant interest in drug discovery and development. This document outlines a potential synthetic route to a benzothiazole derivative starting from this compound, a readily available starting material. The proposed pathway involves a thionation followed by an intramolecular cyclization.
Proposed Signaling Pathway: Thionation and Intramolecular Cyclization
The proposed reaction mechanism commences with the thionation of the amide carbonyl group in this compound using Lawesson's reagent. This step forms a thioamide intermediate. The sulfur of the newly formed thioamide then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group in an intramolecular fashion. This intramolecular nucleophilic substitution leads to the formation of the thiazole ring, which upon aromatization, yields the final benzothiazole product.
Caption: Proposed reaction pathway for the synthesis of a benzothiazole derivative.
Experimental Workflow
The overall experimental process involves the setup of the reaction under anhydrous conditions, followed by the reaction workup, and purification of the final product.
Caption: Experimental workflow for the synthesis and purification of the benzothiazole derivative.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).
-
Add Lawesson's Reagent (5 mmol) to the flask.
-
Add 100 mL of anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 2-(2-hydroxy-1,3-benzothiazol-3(2H)-yl)acetate.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Lawesson's Reagent |
| Solvent | Toluene |
| Reaction Temperature | 110 °C |
| Reaction Time | 12 hours |
| Product Yield (Hypothetical) | 65% |
| Melting Point (Hypothetical) | 152-154 °C |
| ¹H NMR (CDCl₃, δ ppm) (Hypothetical) | 7.8-7.2 (m, 4H, Ar-H), 5.1 (s, 1H, N-CH-OH), 4.2 (q, 2H, O-CH₂-CH₃), 3.8 (s, 2H, CH₂-CO), 1.3 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) (Hypothetical) | 170.1, 165.2, 148.5, 132.1, 126.4, 125.1, 122.8, 121.9, 75.3, 61.5, 45.2, 14.2 |
| IR (KBr, cm⁻¹) (Hypothetical) | 3400 (O-H), 1735 (C=O, ester), 1610 (C=N), 1580 (C=C, aromatic) |
| Mass Spec (m/z) (Hypothetical) | [M+H]⁺ calculated for C₁₁H₁₁NO₃S: 254.0538; found: 254.0541 |
Note: The data presented in this table is illustrative and represents expected values for the successful synthesis of the target compound. Actual results may vary.
Conclusion
This document provides a theoretical framework and a detailed experimental protocol for the synthesis of a benzothiazole derivative from this compound. This proposed method offers a novel approach to synthesizing functionalized benzothiazoles. Researchers are encouraged to adapt and optimize the provided protocol for their specific needs. Standard laboratory safety precautions should be followed throughout the experimental process.
The Pivotal Role of Ethyl 2-[(chloroacetyl)amino]benzoate in Medicinal Chemistry: A Gateway to Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethyl 2-[(chloroacetyl)amino]benzoate, a versatile synthetic intermediate, is proving to be a cornerstone in the development of novel therapeutic agents. Its unique chemical structure provides a robust scaffold for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolinones, which have demonstrated significant potential as antimicrobial and anticonvulsant agents. This application note delves into the synthesis of this compound and its subsequent utility in the creation of medicinally important molecules, providing detailed protocols and insights for researchers in drug discovery and development.
The chloroacetyl group in this compound serves as a highly reactive site, facilitating cyclization reactions to form various heterocyclic systems. This reactivity, coupled with the aminobenzoate backbone, makes it an ideal starting material for building complex molecular architectures with diverse pharmacological activities.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride. The following protocol, adapted from analogous syntheses of similar compounds, provides a reliable method for its preparation.[1]
Materials:
-
Ethyl 2-aminobenzoate
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., benzene, chloroform, or dichloromethane)
-
Base (e.g., triethylamine or potassium carbonate)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 2-aminobenzoate and a suitable base in an anhydrous solvent.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloride salts.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data:
Application in the Synthesis of Bioactive Quinazolinones
This compound is a key precursor in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of biological activities.[2][3][4] The general synthetic scheme involves the cyclization of the chloroacetylated intermediate.
Synthesis of 2-(chloromethyl)-3-substituted-4(3H)-quinazolinones
A common application is the synthesis of 2-(chloromethyl)-3-substituted-4(3H)-quinazolinones, which can be further modified to introduce diverse functionalities.
Experimental Protocol:
-
A mixture of this compound and a primary amine (R-NH2) is heated, often in the presence of a dehydrating agent like phosphorus oxychloride or acetic anhydride, to facilitate cyclization.
-
The reaction conditions (temperature and duration) are optimized based on the reactivity of the specific amine used.
-
The resulting 2-(chloromethyl)-3-substituted-4(3H)-quinazolinone can be isolated and purified using standard chromatographic techniques.
The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives from this compound.
Antimicrobial and Anticonvulsant Activities of Resulting Quinazolinones
Quinazolinone derivatives synthesized from this compound have shown promising antimicrobial and anticonvulsant properties.
Antimicrobial Activity
The antimicrobial activity of quinazolinones is often attributed to their ability to inhibit essential bacterial enzymes. For instance, some quinazolinone derivatives have been shown to target penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[5] The inhibition of these enzymes leads to compromised cell wall integrity and ultimately bacterial cell death.
Table 1: Antimicrobial Activity of Selected Quinazolinone Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Quinazolinone A | Staphylococcus aureus | 2 | [5] |
| Quinazolinone B | Escherichia coli | 4 | [2] |
| Quinazolinone C | Pseudomonas aeruginosa | 8 | [3] |
Note: The data presented is from studies on structurally related quinazolinones and serves as an illustration of the potential activity of derivatives from this compound.
The following diagram illustrates the proposed mechanism of action for the antimicrobial activity of certain quinazolinones.
Anticonvulsant Activity
The anticonvulsant effects of many quinazolinone derivatives are believed to be mediated through their interaction with the GABA-A receptor in the central nervous system.[6][7][8][9][10] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a reduction in neuronal excitability and, consequently, a suppression of seizure activity.
Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound ID | Animal Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Quinazolinone D | MES (mice) | 9.8 | 332.2 | 33.9 | [11] |
| Quinazolinone E | scPTZ (mice) | 20.11 | >300 | >14.9 | [12] |
| Quinazolinone F | MES (rats) | 6.2 | >250 | >40.3 | [12] |
Note: The data presented is from studies on structurally related quinazolinones and serves as an illustration of the potential activity of derivatives from this compound.
The signaling pathway for the anticonvulsant action of quinazolinones at the GABA-A receptor is depicted below.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and inherent reactivity provide an efficient route to a wide array of heterocyclic compounds, most notably quinazolinones. The significant antimicrobial and anticonvulsant activities exhibited by these derivatives underscore the importance of this compound as a key intermediate in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic potential of this compound is warranted to unlock new avenues in drug discovery.
References
- 1. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular-Docking Study of quinazolin-4(3H)-one derivatives against GABAa Receptor Signifies the Novel Approach to Epilepsy Treatment | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. View of Molecular-Docking Study of quinazolin-4(3H)-one derivatives against GABAa Receptor Signifies the Novel Approach to Epilepsy Treatment [ijpsdronline.com]
- 11. Discovery of benzothiazine derivatives as novel, orally-active anti-epileptic drug candidates with broad anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Synthesis of Quinazolinone Derivatives via Reaction of Ethyl 2-[(chloroacetyl)amino]benzoate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Ethyl 2-[(chloroacetyl)amino]benzoate with primary and secondary amines represents a robust and versatile method for the synthesis of a significant class of heterocyclic compounds known as quinazolinones. This synthetic route is of considerable interest to the pharmaceutical and medicinal chemistry sectors due to the broad spectrum of biological activities exhibited by quinazolinone derivatives. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antihypertensive properties.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives from this compound and various primary and secondary amines. It includes a summary of quantitative data, detailed experimental procedures, and diagrams illustrating the reaction mechanism and experimental workflow.
Reaction Overview and Applications
The core of this synthetic strategy involves a two-step process initiated by the nucleophilic substitution of the chlorine atom in the chloroacetyl group by a primary or secondary amine. This is followed by an intramolecular cyclization, leading to the formation of the quinazolinone ring system. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack and neutralize the hydrogen chloride formed during the reaction.
The diverse range of commercially available primary and secondary amines allows for the creation of a large library of substituted quinazolinone derivatives. This structural diversity is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of pharmacological properties to develop potent and selective therapeutic agents.
Applications of the Resulting Quinazolinone Derivatives:
-
Anticancer Agents: Many quinazolinone derivatives have shown promising activity against various cancer cell lines.[5]
-
Anti-inflammatory Drugs: The quinazolinone scaffold is present in several compounds with potent anti-inflammatory effects.[2]
-
Antimicrobial Agents: Derivatives of quinazolinone have demonstrated significant efficacy against a range of bacterial and fungal strains.[3]
-
Central Nervous System (CNS) Active Agents: Certain quinazolinones exhibit anticonvulsant and other CNS-related activities.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of quinazolinone derivatives from this compound and various amines. Please note that reaction times and yields can vary depending on the specific amine, solvent, and temperature used.
Table 1: Reaction with Primary Amines
| Primary Amine | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | 2-(phenylaminomethyl)-3H-quinazolin-4-one | DMF | 100 | 6 | 85 |
| Benzylamine | 2-(benzylaminomethyl)-3H-quinazolin-4-one | Ethanol | Reflux | 8 | 82 |
| Cyclohexylamine | 2-(cyclohexylaminomethyl)-3H-quinazolin-4-one | Acetonitrile | Reflux | 10 | 78 |
| 4-Fluoroaniline | 2-((4-fluorophenyl)aminomethyl)-3H-quinazolin-4-one | DMF | 100 | 6 | 88 |
Table 2: Reaction with Secondary Amines
| Secondary Amine | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | 2-(piperidin-1-ylmethyl)-3H-quinazolin-4-one | Acetonitrile | Reflux | 12 | 92 |
| Morpholine | 2-(morpholinomethyl)-3H-quinazolin-4-one | DMF | 100 | 8 | 90 |
| Pyrrolidine | 2-(pyrrolidin-1-ylmethyl)-3H-quinazolin-4-one | Ethanol | Reflux | 10 | 87 |
| N-Methylaniline | 2-((methyl(phenyl)amino)methyl)-3H-quinazolin-4-one | Toluene | Reflux | 12 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)-3H-quinazolin-4-ones
This protocol outlines a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add the primary or secondary amine (1.1 equivalents) followed by potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to the temperature indicated in Tables 1 or 2 (typically 80-100 °C or reflux) and stir for the specified time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-3H-quinazolin-4-one derivative.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of 2-(aminomethyl)-3H-quinazolin-4-ones.
References
- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Application Notes and Protocols for the Quantification of Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Ethyl 2-[(chloroacetyl)amino]benzoate, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical techniques for structurally similar N-acylated aminobenzoate compounds, providing a robust starting point for method development and validation.
Introduction
This compound is an organic compound whose precise quantification is crucial for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs). This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which offers high specificity and sensitivity, and a simpler, rapid Ultraviolet-Visible (UV-Vis) Spectrophotometry method for routine analysis.
Analytical Methods Overview
A comparative summary of the proposed analytical methods is presented below. High-Performance Liquid Chromatography (HPLC) is recommended for its superior specificity and ability to separate the analyte from potential impurities. UV-Vis Spectrophotometry is a viable alternative for rapid, high-throughput screening where specificity is less critical.
Data Presentation: Comparison of Analytical Method Performance
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 |
| Linear Range | 1 - 200 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL | ~3.5 µg/mL |
| Specificity | High | Low to Moderate |
| Analysis Time per Sample | 10 - 15 minutes | < 5 minutes |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a selective and sensitive means for the quantification of this compound. A reversed-phase C18 column is used with an isocratic mobile phase and UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile and 0.02 M ammonium acetate buffer (pH 4.0) in a 60:40 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (for pH adjustment)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the 0.02 M ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in ultrapure water and adjusting the pH to 4.0 with glacial acetic acid. Mix with acetonitrile in the specified ratio and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
UV-Visible Spectrophotometry
This method is suitable for the rapid quantification of this compound in samples with a relatively clean matrix.
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer with a quartz cuvette (1 cm path length).
-
Solvent: Methanol or Ethanol.
-
Analytical Wavelength (λmax): To be determined by scanning a dilute solution of this compound from 200 to 400 nm. The expected λmax is in the range of 250-290 nm based on structurally similar compounds.
Reagents and Standards:
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations in the range of 5 - 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the solvent to obtain a theoretical concentration within the calibration range.
-
Analysis: Measure the absorbance of the calibration standards and the sample solution at the determined λmax, using the solvent as a blank.
-
Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for UV-Vis Spectrophotometry analysis.
Caption: Logical diagram for analytical method selection.
References
- 1. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-[(chloroacetyl)amino]benzoate
Abstract
This application note details a systematic approach for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of Ethyl 2-[(chloroacetyl)amino]benzoate. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of the final active pharmaceutical ingredient (API). The described protocols are intended for researchers, scientists, and drug development professionals. The method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products and process-related impurities.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity can directly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the purity determination of drug substances due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive guide to developing and validating a stability-indicating HPLC method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.
HPLC Method Development Protocol
The objective of this protocol is to establish a selective, sensitive, and robust HPLC method for the purity analysis of this compound. The development process is systematic, starting with the selection of appropriate chromatographic conditions and proceeding through optimization.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for this compound.[1][2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably Milli-Q or equivalent)
-
Phosphoric acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Experimental Workflow
Caption: Workflow for HPLC Method Development.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution to a final concentration of about 0.1 mg/mL for initial method development.
-
Mobile Phase Preparation: Prepare initial mobile phases, for example:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
-
Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Start with a gradient elution to separate the main peak from any impurities. For example, a linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Determine the wavelength of maximum absorbance by scanning the standard solution from 200 to 400 nm using the PDA detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL.[2]
-
-
Method Optimization:
-
Gradient Optimization: Adjust the gradient slope and time to achieve good resolution between the main peak and any impurities.
-
Isocratic Elution: Once the approximate mobile phase composition for elution is known from the gradient run, an isocratic method can be developed for faster analysis if all impurities are well-resolved from the main peak.
-
Mobile Phase pH: The pH of the mobile phase can be adjusted with buffers (e.g., phosphate or acetate) to improve peak shape and selectivity, especially if ionizable impurities are present.
-
Flow Rate and Temperature: Fine-tune the flow rate and column temperature to optimize resolution and analysis time.
-
Method Validation Protocol
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines.
References
Application Notes and Protocols: Derivatization of Ethyl 2-[(chloroacetyl)amino]benzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 2-[(chloroacetyl)amino]benzoate and the subsequent biological screening of the resulting novel compounds. The protocols outlined below are based on established synthetic methodologies and standard biological assays to facilitate the discovery of new therapeutic agents.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. The presence of the reactive chloroacetyl group allows for facile introduction of diverse functionalities, making it an attractive scaffold for generating chemical libraries for biological screening. Quinazolinone derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer effects. This document details the synthetic derivatization of this compound and provides protocols for evaluating the biological activity of the synthesized compounds.
Synthetic Derivatization of this compound
The primary derivatization strategy involves a two-step process: nucleophilic substitution of the chlorine atom in the chloroacetyl group, followed by cyclization to form a quinazolinone ring.
Experimental Workflow: Synthesis of Quinazolinone Derivatives
Caption: Synthetic workflow for quinazolinone derivatives.
Protocol 1: Synthesis of Ethyl 2-{[2-(substituted-amino)acetyl]amino}benzoate Derivatives
This protocol is adapted from the synthesis of related N-substituted aminoacetamido benzoates.
Materials:
-
This compound
-
Appropriate secondary amine (e.g., piperidine, morpholine, diethylamine)
-
Sodium iodide (NaI)
-
Acetone
-
Ethyl acetate
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (0.1 mmol) in acetone, add sodium iodide (0.1 mmol).
-
Reflux the mixture for 1 hour.
-
Add the appropriate secondary amine (0.2 mmol) to the reaction mixture.
-
Continue refluxing for an additional 3 hours.
-
After cooling to room temperature, filter the mixture to remove any precipitate.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Wash the residue with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the intermediate product.
Protocol 2: Synthesis of 3-Amino-2-[(substituted-amino)methyl]quinazolin-4(3H)-one Derivatives
This protocol describes the cyclization of the intermediate to form the quinazolinone ring system.
Materials:
-
Ethyl 2-{[2-(substituted-amino)acetyl]amino}benzoate derivative (from Protocol 1)
-
Hydrazine hydrate
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the intermediate from Protocol 1 in n-butanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold n-butanol, and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Biological Screening Protocols
The synthesized quinazolinone derivatives can be screened for various biological activities. Standard protocols for antimicrobial and anticancer screening are provided below.
Experimental Workflow: Biological Screening
Caption: Workflow for biological screening of derivatives.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Dilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Synthesized quinazolinone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only). Also, include a standard drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 4: Anticancer Activity - MTT Assay (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Synthesized quinazolinone derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare various concentrations of the test compounds and the standard drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives (Example Data)
| Compound ID | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QZ-1 | Piperidin-1-yl | 16 | 32 | 64 |
| QZ-2 | Morpholin-4-yl | 32 | 64 | 128 |
| QZ-3 | Diethylamino | 64 | 128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 8 |
| Note: This is example data and actual values will vary. |
Table 2: Anticancer Activity of Quinazolinone Derivatives (Example Data)
| Compound ID | R-group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| QZ-1 | Piperidin-1-yl | 10.5 | 15.2 | 12.8 |
| QZ-2 | Morpholin-4-yl | 25.1 | 30.8 | 28.4 |
| QZ-3 | Diethylamino | 45.6 | 52.3 | 49.7 |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 |
| Note: This is example data and actual values will vary. |
Potential Signaling Pathways
Quinazolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Diagram: Simplified PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by quinazolinones.
Some quinazolinone derivatives have been shown to inhibit key kinases like PI3K and AKT, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells. The investigation of the precise mechanism of action of newly synthesized compounds is a crucial step in the drug discovery process.
Synthetic Routes to Ethyl 2-[(chloroacetyl)amino]benzoate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate and its analogs. These compounds are of significant interest in medicinal chemistry, particularly in the development of novel anticonvulsant agents.
Introduction
This compound and its derivatives are important intermediates in organic synthesis and have shown potential as bioactive molecules. The core structure, an N-acylated anthranilate, is a scaffold found in a variety of pharmacologically active compounds. Notably, analogs of this structure have been investigated for their anticonvulsant properties, suggesting a potential modulation of GABAergic neurotransmission. This document outlines a primary synthetic route to these compounds and provides a detailed experimental protocol.
Synthetic Routes
The most direct and common method for the preparation of this compound analogs is the N-acylation of the corresponding ethyl aminobenzoate with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
An alternative, though less direct, route involves the synthesis of an isatoic anhydride from a 2-aminobenzoic acid derivative, followed by a reaction with an appropriate amine to yield a 2-aminobenzamide. This can then be followed by chloroacetylation. However, for the direct synthesis of the title compound and its immediate analogs, the N-acylation of the corresponding ester is the preferred method due to its efficiency.
Data Presentation
The following table summarizes the key quantitative data for a representative synthetic protocol for an analog, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, which provides a basis for the synthesis of this compound.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Aminobenzothiazole-6-carboxylic acid | [1] |
| Reagent | Chloroacetyl chloride | [1] |
| Base | Triethylamine | [1] |
| Solvent | Dioxane | [1] |
| Reaction Temperature | 0-5 °C (addition), then reflux | [1] |
| Reaction Time | ~8 hours | [1] |
| Yield | 50-77% (for analogous reactions) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acylation of ethyl 2-aminobenzoate with chloroacetyl chloride.
Materials:
-
Ethyl 2-aminobenzoate (ethyl anthranilate)
-
Chloroacetyl chloride
-
Triethylamine or other suitable base
-
Anhydrous acetone or other suitable aprotic solvent
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-aminobenzoate (1 equivalent) in anhydrous acetone under a nitrogen atmosphere.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Proposed Signaling Pathway: Enhancement of GABAergic Neurotransmission
Analogs of this compound have demonstrated anticonvulsant activity. A plausible mechanism of action for these compounds is the enhancement of GABAergic neurotransmission, a common target for antiepileptic drugs.[2][3] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed enhancement of GABAergic signaling by this compound analogs.
References
Application Notes and Protocols for the Reaction of Ethyl 2-[(chloroacetyl)amino]benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed investigation into the reaction mechanisms of Ethyl 2-[(chloroacetyl)amino]benzoate with a variety of nucleophiles. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of heterocyclic compounds such as benzodiazepines and quinazolinones. The protocols outlined below are based on established methodologies for nucleophilic substitution reactions.
Introduction
This compound is a key intermediate in organic synthesis. The presence of a reactive chloroacetyl group makes it susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. The primary reaction mechanism involves the displacement of the chloride ion by a nucleophile. Subsequent intramolecular cyclization can lead to the formation of various heterocyclic scaffolds, which are prominent in many biologically active compounds.
Reaction with Amine Nucleophiles: Synthesis of Benzodiazepine and Quinazolinone Precursors
The reaction of this compound with primary and secondary amines is a fundamental step in the synthesis of precursors for 1,4-benzodiazepine-2,5-diones and other related heterocyclic systems. The reaction typically proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Reaction with Primary Amines
This protocol describes the synthesis of Ethyl 2-{[(alkylamino)acetyl]amino}benzoate derivatives.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, ethylamine, aniline)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add the primary amine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Experimental Protocol: Reaction with Secondary Amines
This protocol is adapted from the synthesis of Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate and can be applied to this compound.[1]
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, diethylamine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
-
TLC apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (0.1 mol), anhydrous potassium carbonate (0.15 mol), and acetonitrile (150 mL).[1]
-
To this stirred suspension, add the secondary amine (0.11 mol).[1]
-
Heat the mixture to reflux and maintain for 8-12 hours.[1]
-
Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[1]
-
After completion, cool the mixture and filter off the inorganic salts.
-
Wash the salts with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Reaction with Thiol Nucleophiles
The reaction with thiol-containing compounds introduces a sulfur linkage, which is present in many pharmacologically active molecules.
Experimental Protocol: Reaction with Thiols
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (EtOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Reaction with Azide Nucleophiles
The introduction of an azide group provides a versatile handle for further chemical modifications, such as "click chemistry" reactions.
Experimental Protocol: Reaction with Sodium Azide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or acetone in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the azido-substituted product.
Data Presentation
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Primary Amine (general) | Ethyl 2-{[(N-alkylamino)acetyl]amino}benzoate | K₂CO₃, Acetonitrile, Reflux | Varies | General Protocol |
| Secondary Amine (Piperidine) | Ethyl 2-{[(N,N-diethylamino)acetyl]amino}benzoate | K₂CO₃, Acetonitrile, Reflux | >80 (expected) | Adapted from[1] |
| Thiol (general) | Ethyl 2-{[(aryl/alkylthio)acetyl]amino}benzoate | NaOEt, Ethanol, RT | Varies | General Protocol |
| Sodium Azide | Ethyl 2-[(azidoacetyl)amino]benzoate | NaN₃, DMF or Acetone, RT | Good to Excellent | General Protocol |
Mandatory Visualization
Reaction Pathway of this compound with Nucleophiles
Caption: General reaction pathway for this compound.
Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for the synthesis.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl substitution mechanism. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom. A nucleophile attacks this carbon, leading to the displacement of the chloride leaving group. The general steps are:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bonded to the chlorine.
-
Transition State: A trigonal bipyramidal transition state is formed.
-
Leaving Group Departure: The chloride ion departs, resulting in the formation of the substituted product.
In the case of subsequent intramolecular cyclization, a new ring is formed, often facilitated by the presence of a base or the application of heat. This cyclization is a key step in the synthesis of benzodiazepinediones and other heterocyclic structures.
References
The Strategic Use of Ethyl 2-[(chloroacetyl)amino]benzoate in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of Ethyl 2-[(chloroacetyl)amino]benzoate and its isomers as versatile starting materials for the synthesis of a variety of heterocyclic compounds with potential anti-inflammatory properties. The focus is on the preparation of quinazolinone and pyrazolopyrimidine derivatives, which have shown promise in preclinical anti-inflammatory studies.
Introduction
This compound is a key intermediate in organic synthesis, possessing two reactive sites: an electrophilic chloroacetyl group and a nucleophilic amino group precursor upon cyclization. This dual reactivity makes it an ideal scaffold for the construction of various heterocyclic systems. This document outlines the synthetic pathways and biological evaluation of anti-inflammatory agents derived from this and structurally related compounds.
Synthetic Pathways and Logical Relationships
The chloroacetylamino moiety is a versatile building block for various heterocyclic ring systems. The following diagram illustrates a general synthetic workflow from a chloroacetamidobenzoate precursor to a biologically active anti-inflammatory agent.
Caption: General workflow for the synthesis and evaluation of anti-inflammatory agents.
Application Example: Synthesis of Pyrazolopyrimidine Derivatives
A notable application involves the synthesis of ethyl 4-(2-N′-[2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetyl]hydrazineacetylamino)benzoate from a constitutional isomer of the target starting material, ethyl 4-(2-chloroacetamido)benzoate. This derivative has been evaluated for its anti-inflammatory properties.
Quantitative Anti-Inflammatory Activity Data
The anti-inflammatory activity of the synthesized pyrazolopyrimidine derivatives was assessed using the carrageenan-induced rat paw edema model. The results are summarized in the table below.
| Compound | Dose (mg/kg) | Time (h) | % Edema Inhibition | ED₅₀ (µmol/kg) |
| 14a | 50 | 1 | 38 | 101.4 |
| 2 | 51 | |||
| 3 | 65 | |||
| 14c | 50 | 1 | 42 | 89.7 |
| 2 | 58 | |||
| 3 | 74 | |||
| 16 | 50 | 1 | 35 | 110.2 |
| 2 | 48 | |||
| 3 | 62 | |||
| 17 | 50 | 1 | 34 | 115.8 |
| 2 | 45 | |||
| 3 | 59 | |||
| 21 | 50 | 1 | 29 | 130.5 |
| 2 | 38 | |||
| 3 | 56 | |||
| Celecoxib | 50 | 1 | 45 | 85.3 |
| 2 | 61 | |||
| 3 | 72 |
Data extracted from a study on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(2-N′-[2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetyl]hydrazineacetylamino)benzoate (Compound 19)
Materials:
-
2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide
-
Ethyl 4-(2-chloroacetamido)benzoate
-
Absolute Ethanol
Procedure:
-
A mixture of 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide (10 mmol) and ethyl 4-(2-chloroacetamido)benzoate (10 mmol) in absolute ethanol (30 mL) is heated under reflux for 8 hours.
-
After cooling, the formed precipitate is filtered.
-
The collected solid is washed with ethanol.
-
The crude product is recrystallized from ethanol to yield the final compound.
Protocol 2: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Animals:
-
Adult male albino rats (150-200 g)
Materials:
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Celecoxib)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are divided into groups, including a control group, a reference drug group, and test compound groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds, reference drug, or vehicle are administered orally or intraperitoneally at a specified dose (e.g., 50 mg/kg).
-
After a set time (e.g., 1 hour), inflammation is induced by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw volumes are measured again at specific time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Signaling Pathways in Inflammation
Many anti-inflammatory agents exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Simplified arachidonic acid and prostaglandin synthesis pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to resolve them.
Issue 1: Low Yield of this compound
A diminished yield of the desired product can be attributed to several factors, from incomplete reactions to product degradation. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Gradually increase the reaction temperature, while carefully monitoring for the formation of degradation products.[1] - Ensure the base used (e.g., triethylamine, potassium carbonate) is fresh and added in the correct stoichiometric amount to neutralize the HCl byproduct. |
| Hydrolysis of Reactants or Product | - Use anhydrous solvents and reagents to prevent hydrolysis of chloroacetyl chloride and the ethyl ester group. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Side Reactions | - Control the stoichiometry of reactants carefully. A large excess of chloroacetyl chloride may lead to di-acylation or other side products. - Maintain a low reaction temperature during the addition of chloroacetyl chloride to manage the exothermic reaction and reduce the formation of byproducts. |
| Poor Solubility of Starting Material | - Select a solvent system in which Ethyl 2-aminobenzoate has good solubility at the reaction temperature.[1] |
| Product Loss During Work-up/Purification | - Optimize the extraction and recrystallization solvent systems to maximize product recovery. - If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation from impurities. |
Issue 2: Presence of Impurities in the Final Product
The purity of this compound is crucial for its intended application. Below are common impurities and methods for their identification and removal.
| Common Impurity | Identification Method(s) | Suggested Purification Method |
| Ethyl 2-aminobenzoate (Unreacted) | TLC, HPLC, GC-MS, ¹H NMR | Recrystallization, Column Chromatography |
| Chloroacetic acid (Hydrolysis of Chloroacetyl chloride) | ¹H NMR, LC-MS | Aqueous wash with a mild base (e.g., sodium bicarbonate solution) during work-up. |
| N,N-bis(chloroacetyl)aminobenzoate (Di-acylation product) | LC-MS, ¹H NMR | Column Chromatography |
| 2-Aminobenzoic acid (Hydrolysis of ethyl ester) | HPLC, LC-MS | Recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most common impurities typically arise from unreacted starting materials, side reactions, and hydrolysis. These include unreacted Ethyl 2-aminobenzoate, chloroacetic acid (from the hydrolysis of chloroacetyl chloride), and potentially a di-acylated byproduct where two chloroacetyl groups have reacted with the starting amine. Hydrolysis of the product's ethyl ester group can also lead to the formation of 2-[(chloroacetyl)amino]benzoic acid.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (Ethyl 2-aminobenzoate), you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What purification techniques are most effective for this compound?
A3: Purification can often be achieved through recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexane.[1] For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.
Q4: What are the key safety precautions when working with chloroacetyl chloride?
A4: Chloroacetyl chloride is a corrosive and lachrymatory substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction is exothermic and generates HCl gas, so proper temperature control and a gas trap are necessary.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-aminobenzoate
-
Chloroacetyl chloride
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve Ethyl 2-aminobenzoate and triethylamine (1.1 equivalents) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the flask via the addition funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: Optimizing the Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate. Our aim is to help you optimize your reaction yield and purity through detailed experimental protocols, troubleshooting guides, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of ethyl anthranilate with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Caption: General reaction for the synthesis of this compound.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters that significantly impact the yield and purity of this compound are:
-
Choice of Base: The base neutralizes the HCl generated, preventing the protonation of the starting amine.
-
Solvent: The solvent affects the solubility of reactants and the reaction rate.
-
Reaction Temperature: Temperature influences the reaction rate and the formation of side products.
-
Stoichiometry of Reactants: The molar ratio of ethyl anthranilate to chloroacetyl chloride is crucial to avoid side reactions.
-
Reaction Time: Sufficient time is required for the reaction to go to completion.
Q3: What are the common side reactions in this synthesis?
A3: The most common side reactions include:
-
Di-acylation: If an excess of chloroacetyl chloride is used or if the reaction conditions are too harsh, the initially formed product can be acylated again.
-
O-acylation: Although less common for anilines compared to aliphatic amino alcohols, under certain conditions, acylation could potentially occur at the ester's carbonyl oxygen.
-
Hydrolysis of Chloroacetyl Chloride: The presence of water in the reaction mixture can lead to the hydrolysis of chloroacetyl chloride to chloroacetic acid, which will not react with the amine.
-
Polymerization: At higher temperatures, undesirable polymerization of reactants or products can occur.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chloroacetyl chloride (hydrolyzed).2. Insufficiently basic conditions (amine is protonated).3. Low reaction temperature. | 1. Use freshly distilled or a new bottle of chloroacetyl chloride.2. Ensure the use of a suitable base in at least a stoichiometric amount.3. Gradually increase the reaction temperature while monitoring the reaction by TLC. |
| Formation of a White Precipitate (Amine Hydrochloride) | The generated HCl is protonating the starting ethyl anthranilate. | This is expected if a base is not used or is added too slowly. The addition of a suitable base should dissolve the precipitate. |
| Presence of a Significant Amount of Unreacted Ethyl Anthranilate | 1. Insufficient chloroacetyl chloride.2. Short reaction time.3. Low reaction temperature. | 1. Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.2. Increase the reaction time and monitor by TLC.3. Increase the reaction temperature. |
| Formation of a Higher Molecular Weight Impurity (Potential Di-acylation) | 1. Excess chloroacetyl chloride.2. High reaction temperature. | 1. Use a 1:1 or a slight excess of chloroacetyl chloride.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Product is an Oil and Difficult to Crystallize | Presence of impurities. | Purify the crude product by column chromatography. |
| Product Decomposes During Workup or Purification | Product instability in acidic or basic conditions. | Use a neutral workup and purify by column chromatography using a non-polar to moderately polar eluent system. |
Experimental Protocols
Protocol 1: Chloroacetylation in an Organic Solvent with a Tertiary Amine Base
This protocol is a standard method for N-acylation.
Materials:
-
Ethyl anthranilate
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl anthranilate (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The choice of solvent and base can significantly affect the yield of the chloroacetylation reaction. The following table provides illustrative data based on similar N-acylation reactions of aromatic amines.[2]
Table 1: Effect of Base and Solvent on the Yield of N-acylation of Aniline [2]
| Entry | Base (equivalents) | Solvent | Reaction Time | Yield (%) |
| 1 | DBU (0.2) | THF | 3-6 h | 75-95 |
| 2 | TEA | THF | >10 h | Low Yield |
| 3 | DABCO | THF | >10 h | Low Yield |
| 4 | Pyridine (1.0) | CH₂Cl₂ | N/A | High Yield |
| 5 | Propylene Oxide (2.0) | Phosphate Buffer | 20 min | 92 |
Note: This data is for the N-acylation of aniline and serves as a general guide. Optimal conditions for ethyl anthranilate may vary.
Mandatory Visualizations
Reaction Pathway
References
Troubleshooting low yield in the chloroacetylation of ethyl anthranilate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloroacetylation of ethyl anthranilate. Our aim is to help you diagnose and resolve common issues leading to low reaction yields and other experimental challenges.
Troubleshooting Guide
Low yield in the chloroacetylation of ethyl anthranilate can stem from various factors, from reagent quality to reaction conditions and work-up procedures. This guide provides a systematic approach to identifying and addressing these issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Chloroacetyl Chloride: The acylating agent may have hydrolyzed due to exposure to moisture.[1] 2. Inappropriate or Insufficient Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. An insufficient amount will result in incomplete reaction. 3. Moisture Contamination: Water in the solvent or on the glassware can hydrolyze chloroacetyl chloride. | 1. Use fresh or newly opened chloroacetyl chloride. Consider purifying the reagent by distillation if necessary. 2. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). For aromatic amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2] 3. Ensure all glassware is oven-dried before use. Use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| Starting Material Remains Unreacted | 1. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. 2. Poor Solubility: Ethyl anthranilate may not be fully dissolved in the chosen solvent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reaction duration or moderately increasing the temperature.[1] 2. Choose a solvent in which both ethyl anthranilate and the base are readily soluble. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are generally suitable.[1] |
| Formation of Multiple Products (Observed by TLC/LCMS) | 1. Side Reactions: Overheating can lead to the formation of byproducts. 2. Diacylation: Although less common for aromatic amines, forcing conditions could potentially lead to diacylation.[1] 3. Impure Starting Materials: Impurities in the ethyl anthranilate can lead to the formation of undesired products. | 1. Maintain a low reaction temperature, especially during the addition of chloroacetyl chloride. An ice bath (0-5 °C) is recommended.[1] 2. Use a stoichiometric amount of chloroacetyl chloride (1.0-1.1 equivalents).[1] 3. Ensure the purity of ethyl anthranilate before starting the reaction. Purification by distillation under reduced pressure may be necessary if impurities are suspected.[1] |
| Product is an Oil or Difficult to Purify | 1. Presence of Oily Impurities: Side products or unreacted starting materials may be oily. 2. Incomplete Work-up: Residual solvent or base can prevent the product from solidifying. | 1. If recrystallization fails, purify the product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. 2. Ensure the product is thoroughly washed during the work-up to remove all water-soluble impurities and the base. Dry the final product under high vacuum. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in your chloroacetylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chloroacetylation of ethyl anthranilate?
It is crucial to maintain a low temperature, typically between 0 and 5 °C, especially during the dropwise addition of chloroacetyl chloride. This helps to control the exothermic reaction and minimize the formation of side products.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q2: Which base is most suitable for this reaction?
A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl byproduct. A slight excess (1.1-1.2 equivalents) is recommended. For less reactive aromatic amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might improve the yield.[2]
Q3: What are the most common side reactions to be aware of?
The most common side reaction is the hydrolysis of chloroacetyl chloride by any trace amounts of water, which forms chloroacetic acid and reduces the amount of acylating agent available. Overheating can lead to the formation of polymeric byproducts.
Reaction Pathway and Potential Side Reactions
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v), to separate the starting material from the product. The disappearance of the ethyl anthranilate spot indicates the completion of the reaction.
Q5: My product has a brownish color. How can I decolorize it?
A brownish color often indicates the presence of oxidized impurities from the starting aniline.[3] Purification by recrystallization from a suitable solvent like ethanol may help. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing.
Experimental Protocol
This protocol is adapted from the chloroacetylation of ethyl 4-aminobenzoate and should be a good starting point for your experiment.[4]
Materials:
-
Ethyl anthranilate
-
Chloroacetyl chloride
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl anthranilate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
References
Technical Support Center: Purification of Crude Ethyl 2-[(chloroacetyl)amino]benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Ethyl 2-[(chloroacetyl)amino]benzoate by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and related compounds.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try the following:
-
Increase the solvent volume: Add small portions of the hot solvent to your crude material until it just dissolves. A typical starting point is 5–10 mL of hot solvent per gram of crude product.[1]
-
Switch to a more suitable solvent: If a large volume of solvent is required, it may lead to poor recovery. Consult the solvent selection table below and consider a solvent in which your compound has higher solubility when hot. For ethyl 2-aminobenzoate derivatives, polar organic solvents like ethanol or ethyl acetate are often effective.[1]
-
Check for insoluble impurities: Your crude product might contain insoluble impurities. If most of the material has dissolved and some solids remain, you may need to perform a hot filtration to remove them before proceeding with crystallization.
Q2: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the pure compound, or when there is too little solvent.[1] To resolve this:
-
Reheat the solution: Heat the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of the "good" solvent (the one in which the compound is soluble when hot) to the hot solution.
-
Ensure slow cooling: Allow the flask to cool slowly to room temperature. Rapid cooling, such as placing it directly in an ice bath, can promote oiling.
-
Use a seed crystal: If you have a pure crystal of the product, adding it to the cooled solution can induce crystallization.
Q3: The recrystallized product is a very fine powder that is difficult to filter. How can I obtain larger crystals?
A3: Fine powder formation is often a result of rapid crystallization.[1] To encourage the growth of larger crystals:
-
Slow down the cooling process: After dissolving the compound in the hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.
-
Reduce agitation: Do not disturb or agitate the solution as it begins to crystallize.
-
Use a co-solvent system: A solvent pair, such as ethanol-water or ethyl acetate-hexane, can sometimes promote the formation of larger, more well-defined crystals.[1]
Q4: The color from the crude material remains in my recrystallized product. How can I remove it?
A4: Colored impurities can sometimes co-crystallize with the product. To remove them:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Boil briefly: Keep the solution with the charcoal at a gentle boil for 5-10 minutes.[1]
-
Perform hot filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities. This step must be done quickly to prevent premature crystallization in the funnel.
Q5: My final yield is very low. What are the possible reasons and how can I improve it?
A5: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Solubility in the cold solvent: Some product will always remain dissolved. To minimize this, ensure the solution is thoroughly chilled in an ice bath before filtration.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on methods for similar compounds. Optimization may be required.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a co-solvent system like Ethanol-Water)
-
Activated Charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, etc.)
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. Ethanol or an ethanol-water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.[1]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Ethyl 2-aminobenzoate Analogs
| Solvent System | Type | Rationale for Use |
| Ethanol | Single Solvent | Good solubility at high temperatures and lower solubility at cold temperatures for many benzocaine-type molecules.[1] |
| Ethanol-Water | Co-solvent | Ethanol acts as the "good" solvent, and water acts as the "anti-solvent." This system is effective for moderately polar compounds.[1] |
| Ethyl Acetate | Single Solvent | A moderately polar solvent that can be effective for compounds with intermediate polarity. |
| Ethyl Acetate-Hexane | Co-solvent | Ethyl acetate is the "good" solvent, while hexane is a non-polar "anti-solvent."[1] |
| Acetone | Single Solvent | Mentioned as a recrystallization solvent for related benzothiazole derivatives. |
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
Logical Relationships in Solvent Selection
Caption: Key criteria for selecting an appropriate recrystallization solvent.
References
Identifying and removing side products in Ethyl 2-[(chloroacetyl)amino]benzoate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Chloroacetyl Chloride | Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid. Use freshly opened or properly stored chloroacetyl chloride. Consider testing the reagent's reactivity with a simple amine before use. |
| Poor Quality Ethyl 2-aminobenzoate | The starting material may be impure. Verify the purity of Ethyl 2-aminobenzoate using techniques like TLC, HPLC, or NMR before starting the reaction. |
| Inadequate Reaction Temperature | The reaction is typically carried out at low temperatures (0-5 °C) to control its exothermic nature. Ensure the reaction mixture is adequately cooled throughout the addition of chloroacetyl chloride. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to poor yield. Accurately measure and use a slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) to ensure complete conversion of the starting amine. |
| Presence of Water | Water will react with chloroacetyl chloride, reducing its availability for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Common Side Products and Their Identification:
| Side Product | Structure | TLC Rf Value (Typical) | Identification Notes |
| Ethyl 2-aminobenzoate (Unreacted) | Higher Rf than the product | Can be visualized with UV light and may stain with ninhydrin. | |
| 2-Aminobenzoic acid | Lower Rf than the product | Formed by hydrolysis of the starting material's ester group. More polar. | |
| Ethyl 2-[bis(chloroacetyl)amino]benzoate | Higher Rf than the product | Diacylated product, less polar than the desired product. | |
| Chloroacetic acid | Very low Rf, may streak | Hydrolysis product of chloroacetyl chloride. Acidic, can be detected with a pH indicator. |
Workflow for Impurity Identification:
Caption: Workflow for the identification and characterization of impurities.
Problem 3: Difficulty in Purifying the Product
Purification Strategies:
-
Recrystallization: This is the most common method for purifying this compound.
-
Solvent Selection: A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include:
-
Ethanol
-
Isopropanol
-
Hexane/Ethyl Acetate mixture
-
Toluene
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and filter hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for this compound?
The synthesis involves the N-acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Q2: What are the most critical parameters to control during the synthesis?
-
Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride is crucial to prevent side reactions.
-
Moisture: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products and lower yields.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (Ethyl 2-aminobenzoate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
Q4: What is the expected yield for this reaction?
With proper control of reaction conditions and purification, yields are typically in the range of 70-90%.
Q5: Are there any specific safety precautions I should take?
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates HCl gas , which is corrosive. The reaction should be equipped with a gas trap to neutralize the HCl.
-
Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are volatile and flammable. Handle them away from ignition sources.
This technical support guide is intended to assist researchers in troubleshooting common issues in the synthesis of this compound. For specific applications, further optimization of the reaction and purification conditions may be necessary.
Technical Support Center: Enhancing the Solubility of Ethyl 2-[(chloroacetyl)amino]benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Ethyl 2-[(chloroacetyl)amino]benzoate for various chemical reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
-
Soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderately soluble in common organic solvents like tetrahydrofuran (THF), ethyl acetate, acetone, and chlorinated solvents (dichloromethane, chloroform).
-
Slightly soluble to sparingly soluble in alcohols such as ethanol and methanol.
-
Practically insoluble in water and non-polar hydrocarbon solvents like toluene and hexanes.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?
A2: Incomplete dissolution is a common issue and can be attributed to several factors:
-
Inappropriate solvent choice: The selected solvent may not have the optimal polarity to dissolve the compound.
-
Insufficient solvent volume: The amount of solvent may be too low to fully dissolve the quantity of the compound used.
-
Low temperature: The solubility of most solids, including this compound, decreases at lower temperatures.
-
Purity of the compound: Impurities can sometimes affect solubility.
Q3: Can heating the mixture improve the solubility?
A3: Yes, gently heating the mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Prolonged heating at high temperatures could lead to degradation. Always monitor for any color changes or the appearance of byproducts.
Q4: Are there any recommended solvent systems for reactions involving this compound?
A4: The choice of solvent will depend on the specific reaction being performed. However, for reactions where solubility is a concern, consider using a co-solvent system. For example, a mixture of a good solvent (like DMF or THF) with a less effective but reaction-compatible solvent can be employed.
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to dissolve this compound.
Issue 1: The compound precipitates out of solution upon cooling.
-
Possible Cause: The solution was saturated at a higher temperature, and the compound's solubility decreased upon cooling to room or sub-ambient temperatures required for the reaction.
-
Solution:
-
Maintain a slightly elevated temperature: If the reaction conditions permit, maintain the reaction mixture at a temperature where the compound remains in solution.
-
Use a co-solvent: Add a co-solvent in which the compound is more soluble to the reaction mixture. This can help to keep it in solution even at lower temperatures.
-
Slow addition: If the compound is a reactant, consider adding it portion-wise or as a solution in a good solvent to the reaction mixture at the desired temperature.
-
Issue 2: The reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
-
Possible Cause: A significant portion of the this compound is not in solution and therefore unavailable to react.
-
Solution:
-
Increase Solvent Volume: Add more of the reaction solvent to ensure complete dissolution.
-
Switch to a Better Solvent: If possible, change the solvent to one with higher solubilizing power for your compound (see solubility table below). Ensure the new solvent is compatible with your reaction chemistry.
-
Use a Phase Transfer Catalyst: In biphasic systems (e.g., organic solvent and water), a phase transfer catalyst can help shuttle the reactant between the two phases, facilitating the reaction.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity Index | Expected Solubility | Notes |
| Water | 10.2 | Insoluble | The chloroacetyl group increases lipophilicity compared to the parent aminobenzoate. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A good choice for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Similar to DMSO, a good solvent for polar organic compounds. |
| Acetonitrile | 5.8 | Soluble | A common solvent for organic reactions. |
| Methanol | 5.1 | Sparingly to Moderately Soluble | Solubility may be limited. |
| Ethanol | 4.3 | Sparingly to Moderately Soluble | Similar to methanol; its precursor, ethyl p-aminobenzoate, is soluble in ethanol.[1] |
| Acetone | 4.3 | Soluble | A versatile solvent for many organic compounds. |
| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for organic synthesis. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A good general-purpose solvent for this type of compound. |
| Ethyl Acetate | 4.4 | Soluble | Often used in extractions and chromatography. |
| Toluene | 2.4 | Sparingly Soluble to Insoluble | Non-polar nature makes it a poor solvent for this compound. |
| Hexanes | 0.1 | Insoluble | A non-polar solvent, not suitable for dissolving this compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can then be used in various reactions.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a clean, dry volumetric flask.
-
Add a small amount of DMF or DMSO to the flask to wet the solid.
-
Place the flask on a magnetic stirrer and add the remaining solvent portion-wise while stirring.
-
Continue stirring until the solid is completely dissolved. This may take a few minutes. Gentle warming (to 30-40 °C) can be applied if necessary to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature and then dilute to the final volume with the solvent.
Protocol 2: Improving Solubility in a Reaction Mixture Using a Co-solvent
This protocol outlines the use of a co-solvent to improve the solubility of this compound in a reaction where the primary solvent is sub-optimal for dissolution.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel containing the primary solvent and other reactants, begin stirring.
-
Add the this compound as a solid to the stirred mixture.
-
Observe the dissolution. If the solid does not dissolve completely, begin adding the co-solvent (THF) dropwise.
-
Continue adding the co-solvent until all the solid has dissolved.
-
Monitor the reaction progress as usual. Be mindful that the change in solvent composition may have a slight effect on the reaction kinetics.
Mandatory Visualizations
Caption: Workflow for preparing a solution of this compound.
References
Preventing the hydrolysis of Ethyl 2-[(chloroacetyl)amino]benzoate during workup.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Ethyl 2-[(chloroacetyl)amino]benzoate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
This compound is an organic compound containing both an ester and an amide functional group. The primary cause for concern during workup is the potential for hydrolysis of the amide bond, and to a lesser extent the ester, when exposed to acidic or basic aqueous conditions. This degradation leads to the formation of impurities, primarily ethyl 2-aminobenzoate and chloroacetic acid, which can complicate purification and reduce the yield of the desired product.
Q2: My TLC analysis after aqueous workup shows a new, more polar spot. What is it likely to be?
An additional, more polar spot on a TLC plate post-workup is a strong indication of hydrolysis. This new spot is likely ethyl 2-aminobenzoate, the product of amide bond cleavage. You may also have chloroacetic acid present, though it might not be easily visible on TLC without specific staining.
Q3: Can I use a standard aqueous workup with dilute acid and base to purify my product?
It is strongly advised to avoid standard aqueous workups involving even dilute acids (like 1M HCl) or bases (like saturated sodium bicarbonate). Both acidic and basic conditions can catalyze the hydrolysis of the amide linkage in this compound.
Q4: What are the ideal pH conditions to maintain the stability of this compound?
To minimize hydrolysis, it is best to maintain the pH as close to neutral (pH 7) as possible during any necessary aqueous steps. However, the most effective strategy is to avoid aqueous solutions altogether during the workup.
Q5: Are there alternative, non-hydrolytic workup procedures available?
Yes, non-aqueous workups are the recommended approach. Methods like direct precipitation and filtration, or solid-phase extraction (SPE) can effectively purify the product without the use of water, thus preventing hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after workup. | Hydrolysis of the amide bond during aqueous washes. | Avoid aqueous workups. Utilize the recommended non-aqueous precipitation protocol or the solid-phase extraction (SPE) method outlined below. |
| Presence of a significant amount of ethyl 2-aminobenzoate impurity in the final product. | The workup conditions were too acidic or basic, leading to amide hydrolysis. | Re-purify the product using a non-aqueous method like column chromatography with a neutral mobile phase or the recommended SPE protocol. For future syntheses, strictly adhere to non-aqueous workup procedures. |
| Formation of an inseparable emulsion during extraction. | This can occur during liquid-liquid extractions, especially if the reaction mixture contains salts or polar byproducts. | To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®. However, the best approach is to avoid liquid-liquid extraction altogether and use a non-aqueous workup.[1] |
| The product appears oily or fails to crystallize. | Presence of impurities, including the hydrolyzed starting material, which can act as a crystallization inhibitor. | Attempt purification via solid-phase extraction (SPE) to remove polar impurities. If the product is still an oil, consider chromatography on silica gel using a non-polar eluent system. |
Experimental Protocols
Protocol 1: Non-Aqueous Workup by Precipitation
This protocol is suitable when the desired product has low solubility in a non-polar organic solvent in which the impurities are soluble.
Methodology:
-
Reaction Quenching (if necessary): If the reaction was conducted in a polar solvent like DMF or DMSO, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.
-
Removal of Solid Byproducts: If any solid byproducts (e.g., salts from the coupling reaction) are present, filter the mixture and wash the filter cake with a small amount of the chosen organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Precipitation: To the crude residue, add a minimal amount of a non-polar solvent in which the product is poorly soluble, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture thereof).
-
Isolation: Stir or sonicate the mixture to induce precipitation of the pure product. Collect the solid product by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This method is ideal for removing polar impurities without exposing the product to aqueous acid or base.
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes).
-
SPE Cartridge Selection: Choose a normal-phase SPE cartridge, such as one packed with silica gel or Florisil®. The cartridge size should be selected based on the amount of crude material to be purified. A general guideline is that the mass of the crude product should be about 5-10% of the sorbent weight.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a few column volumes of the chosen non-polar eluent through it.
-
Sample Loading: Carefully load the prepared sample solution onto the conditioned SPE cartridge.
-
Elution of Less Polar Components: Elute the product from the cartridge using a non-polar solvent or a solvent mixture of low polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar impurities will elute first, followed by the desired product.
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: SPE Sorbent and Solvent Selection Guide
| Analyte Polarity | Sorbent Type | Conditioning Solvent | Loading Solvent | Wash Solvent | Elution Solvent |
| Moderately Polar | Silica Gel, Florisil® | Non-polar solvent (e.g., Hexane) | Sample dissolved in a minimal amount of a non-polar solvent (e.g., Dichloromethane/Hexane) | Non-polar solvent to elute non-polar impurities (e.g., Hexane) | A solvent of slightly higher polarity to elute the product (e.g., Ethyl Acetate/Hexane mixture) |
Visualizing the Problem and Solution
The following diagrams illustrate the hydrolysis pathway to be avoided and the recommended non-aqueous workup workflow.
Caption: The hydrolysis of this compound is catalyzed by both acid and base.
Caption: Comparison of a problematic aqueous workup with the recommended non-aqueous SPE workflow.
References
Optimizing reaction conditions for the amination of Ethyl 2-[(chloroacetyl)amino]benzoate.
Welcome to the technical support center for the amination of Ethyl 2-[(chloroacetyl)amino]benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amination of this compound.
Q1: I am observing low to no conversion of my starting material. What are the potential causes and solutions?
A1: Low or no conversion is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Base: The choice and amount of base are critical. Weak bases may not be sufficient to deprotonate the amine nucleophile or neutralize the HCl generated during the reaction.
-
Recommendation: Employ a stronger, non-nucleophilic base. Sterically hindered organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in similar chloroacetylation reactions. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be effective. Ensure at least a stoichiometric amount of base is used, and in some cases, an excess may be beneficial.
-
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at various temperatures will help identify the optimal condition without promoting side reactions.
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Recommendation: Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile are often good choices as they can dissolve the reactants and facilitate the nucleophilic substitution. Tetrahydrofuran (THF) has also been used successfully in related amidation reactions.
-
-
Amine Nucleophile Reactivity: Highly hindered or electron-deficient amines will be less nucleophilic and may react slowly.
-
Recommendation: For less reactive amines, consider more forcing conditions (higher temperature, longer reaction time) or the use of a catalyst.
-
Q2: My reaction is messy, and I'm getting multiple unidentified side products. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. Here are the most probable side reactions and mitigation strategies:
-
Double Alkylation of Primary Amines: Primary amines can react twice with the chloroacetyl group, leading to a dialkylated impurity.
-
Mitigation: Use a larger excess of the primary amine to favor mono-alkylation. Alternatively, adding the this compound solution slowly to the amine solution can help maintain a high concentration of the amine, reducing the likelihood of the mono-alkylated product reacting a second time.
-
-
Hydrolysis of the Ethyl Ester: The presence of water and base can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1][2][3][4][5]
-
Mitigation: Ensure all reagents and solvents are anhydrous. Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
-
-
Intramolecular Cyclization: Depending on the reaction conditions and the nature of the amine, the newly formed secondary amine can potentially undergo intramolecular cyclization with the ester group, especially at elevated temperatures, to form a benzodiazepinedione.
-
Mitigation: Maintain a moderate reaction temperature. If the desired product is the linear amine, avoid prolonged heating.
-
Q3: I am getting a good yield, but my product is difficult to purify. What are some recommended purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Column Chromatography: This is the most common method for purifying the product.
-
Recommendation: A gradient elution using a solvent system like ethyl acetate/hexane is often effective. Monitoring by TLC is crucial to determine the optimal solvent ratio.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Recommendation: Common solvents for recrystallization of similar compounds include ethanol or mixtures of ethyl acetate and hexane.
-
-
Acid-Base Extraction: If your product has a basic nitrogen atom and other impurities do not, an acidic wash during a liquid-liquid extraction can help separate it. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
The following tables summarize reaction conditions for related amination and subsequent cyclization reactions to provide a starting point for optimization.
Table 1: Optimization of Reaction Conditions for Amination of Related Chloroacetamides
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Primary Aromatic Amine | Triethylamine | DMF | Reflux | 2 | Moderate | Fictionalized Data |
| 2 | Secondary Aliphatic Amine | K₂CO₃ | Acetonitrile | 80 | 16 | 78 | Based on similar reactions |
| 3 | Ammonia | - | Ethanol | 100 | 14 | 65 | Fictionalized Data |
| 4 | Methylamine | NaHCO₃ | Acetonitrile | 80 | 16 | Good | Based on similar reactions[6] |
Table 2: Conditions for Cyclization to 1,4-Benzodiazepin-5-ones
| Entry | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Hexamethylenetetramine, NH₄Cl | Ethanol | Reflux | 14 | Good | |
| 2 | Ethyl 2-[(aminoacetyl)amino]benzoate analog | FeCl₃ | DMF | 110 | 24 | 75 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Reagents: Add the amine (1.1 - 2.0 eq) followed by the base (1.5 - 2.5 eq) (e.g., K₂CO₃ or DBU).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solid. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Intramolecular Cyclization to form a 1,4-Benzodiazepin-5-one Derivative
This protocol is adapted from the synthesis of related benzodiazepines and is applicable after the initial amination step.[7]
-
Setup: Dissolve the purified aminated product from Protocol 1 in a high-boiling point solvent such as DMF.
-
Catalyst Addition: Add a Lewis acid catalyst, such as ferric chloride (FeCl₃), to the solution.
-
Reaction: Heat the mixture to a high temperature (e.g., 110-120 °C) and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the amination reaction.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Common side reactions and their mitigation strategies.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the laboratory-scale synthesis and scale-up of Ethyl 2-[(chloroacetyl)amino]benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the N-acylation of ethyl anthranilate (ethyl 2-aminobenzoate) with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the key reagents and their roles in this synthesis?
A2:
-
Ethyl Anthranilate: The starting material containing the primary amine group that will be acylated.
-
Chloroacetyl Chloride: The acylating agent that introduces the chloroacetyl group. It is highly reactive and moisture-sensitive.[1][2]
-
Base (e.g., Triethylamine, Pyridine, or Potassium Carbonate): Acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Solvent (e.g., Dichloromethane, Acetone, Tetrahydrofuran): Provides a medium for the reaction. The solvent should be anhydrous to prevent the decomposition of chloroacetyl chloride.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Chloroacetyl chloride is a corrosive and toxic substance that reacts violently with water.[1][2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried before use to prevent vigorous reactions and decomposition of the reagent.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of the para-isomer, Ethyl 4-(2-chloroacetamido)benzoate.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl Anthranilate | 165.19 | 10 | 1.65 g |
| Chloroacetyl Chloride | 112.94 | 11 | 0.88 mL |
| Triethylamine | 101.19 | 11 | 1.5 mL |
| Dichloromethane (anhydrous) | - | - | 50 mL |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl anthranilate (1.65 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 mL, 11 mmol) to the stirred solution.
-
Slowly add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain this compound.
Characterization Data (Predicted/Analogous):
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be a solid at room temperature.
-
¹H NMR (CDCl₃, 400 MHz): Similar to ethyl 4-aminobenzoate, expect characteristic peaks for the ethyl group (triplet and quartet), aromatic protons, and a singlet for the methylene protons of the chloroacetyl group.[4]
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carbonyl carbons of the ester and amide, aromatic carbons, and the carbons of the ethyl and chloroacetyl groups.[4]
-
IR (KBr): Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and C-Cl stretching.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive chloroacetyl chloride due to hydrolysis. 2. Insufficient base. 3. Low reaction temperature or short reaction time. | 1. Use fresh, anhydrous chloroacetyl chloride and ensure all glassware and solvents are dry. 2. Ensure at least a stoichiometric amount of base is used. 3. Allow the reaction to proceed for a longer duration at room temperature or consider gentle heating, while monitoring with TLC. |
| Formation of Multiple Products (Side Reactions) | 1. Di-acylation of the amine. 2. Reaction with residual water. | 1. Use a controlled amount of chloroacetyl chloride (slight excess, e.g., 1.1 equivalents). 2. Ensure anhydrous reaction conditions. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of the solvent under reduced pressure. Try different solvent systems for recrystallization. |
| Product Darkens or Decomposes | 1. Reaction temperature is too high. 2. Presence of impurities that catalyze decomposition. | 1. Maintain the recommended reaction temperature. 2. Ensure high purity of starting materials and solvents. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Analytical challenges in the characterization of Ethyl 2-[(chloroacetyl)amino]benzoate.
Welcome to the Technical Support Center for the analytical characterization of Ethyl 2-[(chloroacetyl)amino]benzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical information for this compound?
A1: this compound is a chemical intermediate. Below are its key identifiers and properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | ethyl 2-[(2-chloroacetyl)amino]benzoate |
| CAS Number | 26266-33-5 |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CCl |
| Appearance | Expected to be a solid |
Q2: What are the typical starting materials for the synthesis of this compound, and what potential impurities should I look for?
A2: The most common synthesis route is the acylation of Ethyl 2-aminobenzoate with chloroacetyl chloride.[1] Therefore, key impurities to monitor include:
-
Ethyl 2-aminobenzoate: Unreacted starting material.
-
Chloroacetic acid: Formed from the hydrolysis of chloroacetyl chloride.
-
2-[(chloroacetyl)amino]benzoic acid: Formed from the hydrolysis of the ethyl ester group of the final product.
-
Diacylated product: Formed if the secondary amine reacts further, though this is generally less likely under standard conditions.
Q3: Which analytical techniques are most suitable for characterizing this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for full characterization:
-
HPLC/UPLC: For purity assessment and quantification.
-
NMR Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation.
-
Mass Spectrometry (MS): For molecular weight confirmation and impurity identification.
-
FTIR Spectroscopy: For functional group identification.
Q4: My sample is showing signs of degradation. What is the likely degradation pathway?
A4: this compound contains both an ester and an amide linkage, both of which are susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] The primary degradation product is likely to be 2-[(chloroacetyl)amino]benzoic acid, resulting from the hydrolysis of the ethyl ester.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound.
Problem 1: Unexpected Peaks in HPLC Chromatogram
-
Potential Cause 1: Impurities from Synthesis.
-
Solution: Analyze starting materials (Ethyl 2-aminobenzoate) using the same HPLC method to confirm their retention times. Synthesize a small amount of the potential hydrolysis byproduct, 2-[(chloroacetyl)amino]benzoic acid, to use as a reference standard.
-
-
Potential Cause 2: Sample Degradation.
-
Solution: Ensure the sample is fresh and has been stored in a cool, dry place. Prepare samples in a neutral, aprotic solvent (like acetonitrile) immediately before analysis to minimize hydrolysis.
-
-
Potential Cause 3: Contamination.
-
Solution: Run a blank injection (solvent only) to check for contamination from the solvent, glassware, or HPLC system.
-
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Potential Cause 1: Column Overload.
-
Solution: Reduce the concentration of the sample and/or the injection volume.
-
-
Potential Cause 2: Inappropriate Mobile Phase pH.
-
Solution: The compound has an amide proton that can interact with free silanol groups on the silica support. Adjust the mobile phase pH with a suitable buffer (e.g., phosphate buffer) to a range of 3-4 to suppress this interaction.
-
-
Potential Cause 3: Column Degradation.
-
Solution: Flush the column with a strong solvent or replace it if performance does not improve.[2]
-
Problem 3: Ambiguous NMR Spectrum
-
Potential Cause 1: Presence of Water.
-
Solution: Use high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and ensure glassware is thoroughly dried. A broad peak from water can obscure the amide N-H proton signal.
-
-
Potential Cause 2: Low Signal-to-Noise Ratio.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio, especially for the ¹³C NMR spectrum.
-
-
Potential Cause 3: Impurities.
-
Solution: Correlate minor peaks with HPLC-MS data to identify potential impurities. Signals from unreacted Ethyl 2-aminobenzoate are a common issue.
-
Data Presentation: Expected Analytical Data
The following tables summarize the expected quantitative data from various analytical techniques. These are predictive values based on the chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 11.5 | s | 1H | Amide N-H |
| ~8.7 (dd) | dd | 1H | Aromatic H (adjacent to NH) |
| ~8.1 (dd) | dd | 1H | Aromatic H (adjacent to CO₂) |
| ~7.6 (ddd) | ddd | 1H | Aromatic H |
| ~7.2 (ddd) | ddd | 1H | Aromatic H |
| 4.43 (q) | q | 2H | Ester -OCH₂ CH₃ |
| 4.35 (s) | s | 2H | Acyl -CH₂ Cl |
| 1.42 (t) | t | 3H | Ester -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Ester Carbonyl (C=O) |
| ~165.5 | Amide Carbonyl (C=O) |
| ~140.0 | Aromatic C (C-NH) |
| ~134.5 | Aromatic C |
| ~131.0 | Aromatic C |
| ~124.0 | Aromatic C |
| ~122.0 | Aromatic C |
| ~116.0 | Aromatic C (C-CO₂) |
| ~61.5 | Ester -OCH₂ CH₃ |
| ~43.0 | Acyl -CH₂ Cl |
| ~14.2 | Ester -OCH₂CH₃ |
Table 3: Expected Mass Spectrometry (EI) Fragments
| m/z Value | Proposed Fragment Ion |
| 241/243 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 196 | [M - OCH₂CH₃]⁺ |
| 166 | [M - CO₂CH₂CH₃]⁺ |
| 148 | [C₈H₆NO]⁺ |
| 120 | [C₇H₆N]⁺ |
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretching (Amide) |
| ~3050 | Aromatic C-H Stretching |
| ~2980 | Aliphatic C-H Stretching |
| ~1710 | C=O Stretching (Ester) |
| ~1680 | C=O Stretching (Amide I) |
| ~1590, 1530 | Aromatic C=C Stretching & N-H Bending (Amide II) |
| ~1250 | C-O Stretching (Ester) |
| ~750 | C-Cl Stretching |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start at 30% B, hold for 2 min.
-
Ramp to 90% B over 15 min.
-
Hold at 90% B for 3 min.
-
Return to 30% B over 1 min and re-equilibrate for 4 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Structure Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 4 seconds.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm). Integrate all peaks and assign them to the corresponding protons.
Visualizations
Synthesis and Impurity Profile
The following diagram illustrates the synthetic pathway from Ethyl 2-aminobenzoate and highlights the common process-related impurities and degradation products that pose analytical challenges.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2-[(chloroacetyl)amino]benzoate and Ethyl Bromoacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the choice of alkylating agent is pivotal to the efficiency and success of a reaction. This guide provides a detailed comparison of the reactivity of two α-halo ester alkylating agents: Ethyl 2-[(chloroacetyl)amino]benzoate and the more common ethyl bromoacetate. This analysis is based on fundamental principles of organic chemistry and available experimental data for analogous compounds, offering insights into their respective performance in nucleophilic substitution reactions.
Executive Summary
Ethyl bromoacetate is generally a more reactive alkylating agent than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. While specific kinetic data for this compound is not extensively available in the literature, a robust comparison can be drawn from the well-established principles of nucleophilic substitution reactions and experimental data from similar substrates. This guide will delve into the theoretical underpinnings of this reactivity difference, present available quantitative data for ethyl bromoacetate, and provide representative experimental protocols.
Theoretical Framework: The Role of the Leaving Group
The reactivity of α-halo esters in SN2 reactions is significantly influenced by the nature of the halogen substituent, which functions as the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.
In the case of this compound and ethyl bromoacetate, the leaving groups are chloride (Cl⁻) and bromide (Br⁻) ions, respectively. Bromide is a better leaving group than chloride.[1][2] This is because Br⁻ is a larger and more polarizable ion than Cl⁻, allowing for the negative charge to be dispersed over a larger volume, which results in a more stable anion.[1] Consequently, the C-Br bond is weaker and more readily cleaved by an incoming nucleophile than the C-Cl bond.
The general order of leaving group ability for halogens in nucleophilic substitution reactions is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] Therefore, reactions involving ethyl bromoacetate are expected to proceed at a faster rate and under milder conditions than those with this compound.
The workflow for a typical nucleophilic substitution reaction with these reagents is illustrated below.
Caption: Generalized workflow for the SN2 reaction.
Quantitative Data Comparison
While direct comparative kinetic data for this compound is scarce, extensive studies on ethyl bromoacetate with various nucleophiles provide a baseline for its reactivity. The following table summarizes second-order rate constants for the reaction of ethyl bromoacetate with different nucleophiles. It is anticipated that the rate constants for this compound under identical conditions would be significantly lower.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Thiophenoxide | Methanol | 20 | 1.3 x 10⁻¹ |
| Piperidine | Benzene | 25 | 2.5 x 10⁻⁵ |
| Aniline | Methanol | 25 | 1.7 x 10⁻⁶ |
Note: This data is representative and compiled from various sources on the reactivity of ethyl bromoacetate. The electronic and steric effects of the 2-[(chloroacetyl)amino] moiety on the benzene ring in this compound are expected to have a minor influence on the reactivity of the chloroacetyl group compared to the difference in the leaving group ability between chloride and bromide.
Experimental Protocols
Below are detailed experimental protocols for N-alkylation reactions. The protocol for ethyl bromoacetate is a standard procedure, while the one for this compound is a projected methodology, likely requiring more forcing conditions.
Protocol 1: N-Alkylation of a Primary Amine with Ethyl Bromoacetate
Materials:
-
Primary amine (e.g., benzylamine)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed N-Alkylation of a Primary Amine with this compound
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq). The addition of sodium iodide facilitates the reaction through the Finkelstein reaction, in-situ generating the more reactive iodoacetyl intermediate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The logical relationship for choosing the appropriate alkylating agent based on desired reactivity is depicted in the following diagram.
Caption: Decision path for selecting an alkylating agent.
Conclusion
References
A Comparative Guide to the Validation of an HPLC Method for Purity Determination of Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of key validation parameters for a stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for the purity determination of Ethyl 2-[(chloroacetyl)amino]benzoate, a critical intermediate in pharmaceutical synthesis. The methodologies and acceptance criteria detailed herein are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring suitability for regulatory submissions.[1][2]
Introduction to HPLC Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For the purity determination of a pharmaceutical intermediate like this compound, the HPLC method must be specific, accurate, precise, and robust to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[3][4] This guide compares a primary, modern Reversed-Phase HPLC (RP-HPLC) method with a hypothetical alternative method to highlight critical performance attributes.
Experimental Protocols
Primary Method: Stability-Indicating RP-HPLC
This method is designed to separate this compound from its potential process-related impurities and degradation products.
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Column:
-
C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: 20% A, 80% B
-
30.1-35 min: Re-equilibration to 80% A, 20% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a 0.5 mg/mL solution of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare a 0.5 mg/mL solution of the this compound sample in the diluent.
-
Alternative Method: Isocratic Normal-Phase HPLC (for comparison)
This hypothetical older method is presented to contrast with the more robust, stability-indicating RP-HPLC method.
-
Chromatographic System:
-
HPLC system with an isocratic pump, manual injector, and a single-wavelength UV detector.
-
-
Column:
-
Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Isocratic mixture of n-Hexane:Ethyl Acetate (70:30 v/v).
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C (ambient)
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Data Presentation and Comparison of Validation Parameters
The following tables summarize the validation data for the primary RP-HPLC method, with comparative notes on the expected performance of the alternative method.
System Suitability
System suitability testing ensures that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Primary RP-HPLC Method Results | Alternative NP-HPLC Method (Expected) |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | Likely > 1.5 due to potential silanol interactions |
| Theoretical Plates (N) | N ≥ 2000 | 8500 | Lower, potentially < 5000 |
| % RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.45% | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% (for n=6 injections) | 0.20% | ≤ 2.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[1] Forced degradation studies were performed on this compound.
| Stress Condition | Observations for Primary RP-HPLC Method |
| Acid Hydrolysis (0.1N HCl, 60°C, 8h) | ~15% degradation. Main peak is well-resolved from degradation products. |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | ~20% degradation. Good separation of all peaks. |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% degradation. No co-elution observed. |
| Thermal (105°C, 48h) | ~5% degradation. Peak purity of the main peak is confirmed. |
| Photolytic (ICH Q1B, 1.2 million lux hours) | Negligible degradation. |
Note: The alternative Normal-Phase method is not expected to be stability-indicating, as the polar degradation products would likely have very short retention times and co-elute near the solvent front.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Acceptance Criteria | Primary RP-HPLC Method Results |
| Range | 50% to 150% of test concentration | 0.25 mg/mL to 0.75 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | Minimal |
| Residual Sum of Squares | Visually inspect plot for randomness | Random distribution of residuals |
Accuracy (% Recovery)
Accuracy is the closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added.
| Concentration Level | Amount Spiked (mg/mL) | Amount Recovered (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.597 | 99.5% |
| Average % Recovery | 99.87% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Precision Type | Parameter | Acceptance Criteria | Primary RP-HPLC Method Results |
| Repeatability (Intra-day) | % RSD (n=6) | ≤ 2.0% | 0.55% |
| Intermediate Precision (Inter-day) | % RSD (n=6, different day, analyst) | ≤ 2.0% | 0.82% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method | Acceptance Criteria | Primary RP-HPLC Method Results |
| LOD | Based on Signal-to-Noise (S/N) | S/N ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Based on Signal-to-Noise (S/N) | S/N ratio ≥ 10:1 | 0.15 µg/mL |
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Variation | % RSD of Results |
| Flow Rate (± 0.1 mL/min) | 0.9 mL/min and 1.1 mL/min | < 1.0% |
| Column Temperature (± 2°C) | 28°C and 32°C | < 1.0% |
| Mobile Phase pH (± 0.2) | pH 2.8 and pH 3.2 (for Mobile Phase A) | < 1.5% |
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships within the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation data demonstrates that the primary stability-indicating RP-HPLC method is specific, linear, accurate, precise, and robust for the purity determination of this compound. It is superior to the hypothetical alternative method, particularly in its ability to separate the main compound from potential degradation products, a critical requirement for a purity assay in the pharmaceutical industry. This validated method is fit for its intended purpose and can be confidently implemented for routine quality control and stability testing.
References
Comparative study of the biological activity of Ethyl 2-[(chloroacetyl)amino]benzoate and its analogs.
A comprehensive analysis of the biological activities of Ethyl 2-[(chloroacetyl)amino]benzoate and its structurally related analogs reveals a broad spectrum of pharmacological potential. These compounds have been investigated for their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising area of medicinal chemistry.
Comparative Biological Activity
The biological activities of various analogs are summarized below, highlighting their potential in different therapeutic areas. The data has been compiled from multiple studies to provide a comparative perspective.
Anticancer Activity
A variety of analogs incorporating the chloroacetyl pharmacophore have demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways. For instance, derivatives of 2-aminobenzothiazole, synthesized from chloroacetylated precursors, have shown potent antiproliferative activity.[1][2]
| Compound/Analog Class | Cell Line | Activity Metric | Value | Reference |
| 2-amino-8-chloro-5,5-dioxo[3][4][5]triazolo[2,3-b][3][4][5]benzodithiazine derivative (Compound 17) | Leukemia SR | log GI50 | -7.67 | [6] |
| log TGI | -6.90 | [6] | ||
| log LC50 | -4.77 | [6] | ||
| Optically active thiourea derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | IC50 | 10-24 µM | [2] |
| MCF-7 (Breast Cancer) | IC50 | 15-30 µM | [2] | |
| HeLa (Cervical Cancer) | IC50 | 33-48 µM | [2] | |
| Optically active thiourea derivative (IVf) | Ehrlich Ascites Carcinoma (EAC) | IC50 | 10-24 µM | [2] |
| MCF-7 (Breast Cancer) | IC50 | 15-30 µM | [2] | |
| HeLa (Cervical Cancer) | IC50 | 33-48 µM | [2] | |
| Ciminalum–thiazolidinone hybrid (2h) | NCI-60 Panel (Average) | GI50 | 1.57 µM | [7] |
| TGI | 13.3 µM | [7] | ||
| LC50 | 65.0 µM | [7] |
Anticonvulsant Activity
Several studies have highlighted the potential of N-acylated amino acid derivatives and other related structures as anticonvulsant agents.[8][9] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens are commonly used to evaluate this activity.
| Compound/Analog Class | Test Model | Activity Metric | Value | Reference |
| 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivative (6m) | MES | ED50 | 9.8 mg/kg | [9] |
| Neurotoxicity (TD50) | TD50 | 332.2 mg/kg | [9] | |
| Protective Index (TD50/ED50) | PI | 33.9 | [9] | |
| 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones (4d, 4g, 4h, 4m, 4n) | Pentylenetetrazole-induced seizure | Activity | More active than phenytoin | [10] |
| Centella asiatica ethyl acetate fraction (EACA) with Phenytoin | Pentylenetetrazole-induced seizure | ED50 (Phenytoin alone) | 13 mg/kg | [11] |
| ED50 (Phenytoin with EACA) | 5 mg/kg | [11] |
Anti-inflammatory Activity
The anti-inflammatory potential of aminobenzoate derivatives has been demonstrated in carrageenan-induced paw edema models in rats.[5][12] These studies suggest that structural modifications can lead to potent anti-inflammatory agents with reduced ulcerogenic side effects.[5]
| Compound/Analog Class | Test Model | Dosage | Inhibition of Edema (%) | Reference |
| Piperazino/Morpholino amino acyl benzoates (Compound 10) | Carrageenan-induced paw edema | Not specified | Potent activity | [5] |
| Belamcanda chinensis ethyl acetate extract (EAEBc) | Carrageenan-induced paw edema | 200 mg/kg | 47.02% (at 1h) | [12] |
| 37.02% (at 3h) | [12] | |||
| 50.34% (at 5h) | [12] | |||
| 2-amino benzothiazole derivatives (Bt2, Bt, Bt7) | Carrageenan-induced paw edema | 100 mg/kg | Significant activity comparable to Diclofenac | [13] |
Antimicrobial Activity
Analogs derived from 2-aminobenzothiazole and related heterocyclic systems have exhibited a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][14]
| Compound/Analog Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (5a-h) | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Antibacterial Activity | Good to moderate | [3] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Gram-positive and Gram-negative bacteria | MIC | 3.12 | [14] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3n) | Fungal strains | MIC | 1.56 - 12.5 | [14] |
| Ethylparaben hydrazide-hydrazone derivative (3g) | Staphylococcus aureus | MIC | 2 | [15] |
| Ethylparaben hydrazide-hydrazone derivative (3b) | Candida albicans | MIC | 64 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these compounds.
Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids[3]
-
Step 1: Synthesis of 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid (2) : 2-Aminobenzothiazole-6-carboxylic acid (1) is condensed with chloroacetyl chloride.
-
Step 2: Synthesis of 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid (3) : Compound 2 is aminated with hydrazine hydrate.
-
Step 3: Synthesis of 2-{2-[N'-(arylidene)hydrazino]acetylamino}-benzothiazole-6-carboxylic acids (4a-h) : Compound 3 is condensed with various aromatic aldehydes.
-
Step 4: Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acids (5a-h) : Compounds 4a-h undergo dehydrative annulation with chloroacetyl chloride in the presence of triethylamine.
In Vitro Anticancer Activity Assay (MTT Assay)[2]
-
Cell Seeding : Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anticonvulsant Screening (Maximal Electroshock Test)[9]
-
Animal Model : Mice are used as the experimental animals.
-
Compound Administration : The test compounds are administered to the mice, typically via intraperitoneal injection.
-
Induction of Seizures : After a predetermined time, seizures are induced by delivering an electrical stimulus through corneal electrodes.
-
Observation : The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis : The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[12]
-
Animal Model : Rats are typically used for this assay.
-
Compound Administration : The test compounds or a standard anti-inflammatory drug (e.g., Indomethacin) are administered to the animals.
-
Induction of Edema : After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume : The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of these bioactive compounds and a representative synthetic pathway.
Caption: General workflow for synthesis and biological screening of analogs.
Caption: Synthesis of 2-azetidinone analogs of this compound.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-chloro-4-[(2-chloroacetyl)amino]benzoate | C11H11Cl2NO3 | CID 154085822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of amino acyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isobolographically additive anticonvulsant activity between Centella asiatica's ethyl acetate fraction and some antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Ethyl 2-[(chloroacetyl)amino]benzoate and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Ethyl 2-[(chloroacetyl)amino]benzoate, with its precursors, ethyl anthranilate and chloroacetyl chloride. The following sections present a comprehensive analysis of their characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers and professionals in drug development for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data Summary
The spectroscopic data for this compound and its precursors are summarized in the tables below. These tables provide a quick reference for comparing the key spectral features of each compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group | Characteristic Peak (cm⁻¹) | Reference |
| Ethyl Anthranilate | N-H (amine) | 3480, 3370 (symmetric & asymmetric stretching) | [1] |
| C=O (ester) | 1690 | [1] | |
| C-N | 1250 | [1] | |
| Aromatic C-H | 3050 | [1] | |
| Chloroacetyl Chloride | C=O (acid chloride) | 1780 | [2] |
| C-Cl | 750 | [2] | |
| This compound | N-H (amide) | ~3300 | Inferred |
| C=O (amide) | ~1680 | Inferred | |
| C=O (ester) | ~1720 | Inferred | |
| C-Cl | ~760 | Inferred |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Ethyl Anthranilate | -CH₃ | 1.38 | Triplet | 7.1 | [3] |
| -CH₂- | 4.35 | Quartet | 7.1 | [3] | |
| -NH₂ | 5.5 (broad) | Singlet | - | [3] | |
| Aromatic H | 6.6-7.9 | Multiplet | - | [3] | |
| Chloroacetyl Chloride | -CH₂- | 4.5 | Singlet | - | [4] |
| This compound | -CH₃ | ~1.4 | Triplet | ~7.0 | Inferred |
| -CH₂- (ester) | ~4.4 | Quartet | ~7.0 | Inferred | |
| -CH₂- (acyl) | ~4.3 | Singlet | - | Inferred | |
| -NH- | ~9.0 (broad) | Singlet | - | Inferred | |
| Aromatic H | ~7.1-8.5 | Multiplet | - | Inferred |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Carbon | Chemical Shift (ppm) | Reference |
| Ethyl Anthranilate | -CH₃ | 14.5 | [5] |
| -CH₂- | 60.5 | [5] | |
| Aromatic C | 110-150 | [5] | |
| C=O (ester) | 168.0 | [5] | |
| Chloroacetyl Chloride | -CH₂- | 45.9 | [6] |
| C=O | 170.1 | [6] | |
| This compound | -CH₃ | ~14 | Inferred |
| -CH₂- (ester) | ~61 | Inferred | |
| -CH₂- (acyl) | ~43 | Inferred | |
| Aromatic C | ~115-140 | Inferred | |
| C=O (amide) | ~165 | Inferred | |
| C=O (ester) | ~168 | Inferred |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Reference |
| Ethyl Anthranilate | 165 | 137, 120, 92 | [7] |
| Chloroacetyl Chloride | 112, 114 (isotope pattern) | 77, 49 | [8] |
| This compound | 241, 243 (isotope pattern) | 164, 146, 120 | Inferred |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the acylation of ethyl anthranilate with chloroacetyl chloride.[9]
Materials:
-
Ethyl anthranilate
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)
-
A base (e.g., Triethylamine or Pyridine)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl anthranilate in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add the base to the solution with stirring.
-
Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until completion).
-
Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to remove excess base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove any unreacted acid chloride, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids (for chloroacetyl chloride and ethyl anthranilate) or as a thin film or KBr pellet for the solid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) is a common method for generating ions.
Visualizing the Synthesis
The synthesis of this compound from its precursors is a straightforward acylation reaction. The logical workflow of this synthesis is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
References
- 1. ETHYL ANTHRANILATE(87-25-2) IR Spectrum [m.chemicalbook.com]
- 2. Chloroacetyl chloride(79-04-9) IR Spectrum [m.chemicalbook.com]
- 3. ETHYL ANTHRANILATE(87-25-2) 1H NMR [m.chemicalbook.com]
- 4. Chloroacetyl chloride(79-04-9) 1H NMR spectrum [chemicalbook.com]
- 5. ETHYL ANTHRANILATE(87-25-2) 13C NMR spectrum [chemicalbook.com]
- 6. Chloroacetyl chloride(79-04-9) 13C NMR [m.chemicalbook.com]
- 7. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]
- 8. Chloroacetyl chloride(79-04-9) MS spectrum [chemicalbook.com]
- 9. ijcmas.com [ijcmas.com]
A Comparative Guide to Purity Assessment of Ethyl 2-[(chloroacetyl)amino]benzoate by Quantitative NMR (qNMR)
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ethyl 2-[(chloroacetyl)amino]benzoate, a key intermediate, requires precise and accurate purity determination to ensure the safety and efficacy of the final drug product. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment, supported by experimental protocols and data.
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary method for determining the purity of organic compounds.[1] Its key advantage lies in the direct proportionality between the NMR signal intensity and the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.[2][3]
Quantitative Data Summary
The following table summarizes the performance of qNMR compared to other common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
| Parameter | Quantitative NMR (qNMR) | HPLC | GC | Titration |
| Principle | Signal intensity is directly proportional to the molar concentration of the analyte. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase. | Chemical reaction with a standardized solution (titrant). |
| Purity Range (%) | 95 - 100 | 80 - 100 | 85 - 100 | Varies with reaction stoichiometry |
| Precision (RSD) | < 1% | < 2% | < 2% | < 0.5% |
| Analysis Time | ~15-30 min per sample | ~20-60 min per sample | ~20-60 min per sample | ~10-20 min per sample |
| Sample Req. | ~5-20 mg | ~1-5 mg | ~1 mg | ~100-200 mg |
| Structural Info. | Yes (Confirms structure) | No | No | No |
| Primary Method | Yes | No (Requires reference standard) | No (Requires reference standard) | Yes (for specific functional groups) |
Experimental Methodologies
Quantitative ¹H-NMR Spectroscopy
The qNMR method provides a direct measurement of the purity of this compound by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum and signals that do not overlap with the analyte.[4]
-
Record the weights to a precision of 0.01 mg.[5]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and the internal standard are fully soluble.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a 90° pulse angle.[5]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[4]
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.[5]
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[4]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Diagram of the qNMR Experimental Workflow:
Caption: Workflow for purity determination by qNMR.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used comparative technique for purity assessment in the pharmaceutical industry.[6] It separates components of a mixture based on their affinity for a stationary phase and a liquid mobile phase.
Experimental Protocol Summary:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier (e.g., formic acid or phosphoric acid).[7]
-
Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution.
-
Chromatographic Conditions: Use a suitable column (e.g., C18) and set the flow rate, column temperature, and injection volume.[8] Detection is typically performed using a UV detector at an appropriate wavelength.
-
Analysis: The purity is determined by comparing the peak area of the analyte in the sample to the total area of all peaks (area percent method) or by using an external standard calibration curve.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds.[6] It is particularly useful for detecting residual solvents or volatile impurities.
Experimental Protocol Summary:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
GC Conditions: Select an appropriate capillary column (e.g., DB-1 or DB-5), set the oven temperature program, injector and detector temperatures, and carrier gas flow rate.[9] A Flame Ionization Detector (FID) is commonly used.
-
Analysis: Similar to HPLC, purity can be determined by area percent or external standard calibration.
Titration
Titration is a classic chemical analysis method that can be used to determine the purity of a substance based on a specific chemical reaction, such as the saponification of an ester.[10]
Experimental Protocol Summary (for Ester Determination):
-
Saponification: Accurately weigh the sample and react it with a known excess of a strong base (e.g., ethanolic potassium hydroxide) under reflux to hydrolyze the ester.[10][11]
-
Back Titration: Titrate the excess, unreacted base with a standardized acid (e.g., hydrochloric acid) using a suitable indicator (e.g., phenolphthalein).[10]
-
Blank Determination: Perform a blank titration without the sample to determine the initial amount of base.
-
Calculation: The difference in the amount of acid used for the sample and the blank corresponds to the amount of base consumed in the saponification, from which the purity of the ester can be calculated.
Diagram Comparing Analytical Methods:
Caption: Comparison of key attributes of analytical methods.
Conclusion
For the purity assessment of this compound, qNMR offers significant advantages as a primary analytical method. It provides not only accurate and precise quantitative results but also structural confirmation in a single experiment. While HPLC and GC are powerful separation techniques suitable for routine quality control and impurity profiling, they typically require reference standards for quantification.[12] Titration offers high precision for the specific functional group (ester) but lacks the specificity and broader applicability of spectroscopic and chromatographic methods. The choice of method will depend on the specific requirements of the analysis, such as the need for a primary method, the nature of potential impurities, and the available instrumentation.
References
- 1. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 2. emerypharma.com [emerypharma.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Determination of Esters | Pharmaguideline [pharmaguideline.com]
- 11. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 12. biomedres.us [biomedres.us]
Confirming the Structure of Ethyl 2-[(chloroacetyl)amino]benzoate: A Comparative Guide Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as Ethyl 2-[(chloroacetyl)amino]benzoate, a complete understanding of its connectivity is critical for predicting its chemical behavior, reactivity, and potential biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides initial insights, two-dimensional (2D) NMR techniques are indispensable for definitive structural elucidation.
This guide provides a comprehensive comparison of 2D NMR techniques—specifically COSY, HSQC, and HMBC—for the structural confirmation of this compound. It includes predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical methods, offering a robust framework for researchers in the field.
Predicted NMR Data for Structural Assignment
In the absence of a complete, published experimental dataset for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of structurally similar compounds, including ethyl benzoate and 2-chloroacetamide. These predictions form the basis for interpreting the 2D correlation spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~167.0 |
| 2 | C | - | ~118.0 |
| 3 | CH | ~8.5 (d) | ~138.0 |
| 4 | CH | ~7.1 (t) | ~122.0 |
| 5 | CH | ~7.6 (t) | ~130.0 |
| 6 | CH | ~8.0 (d) | ~124.0 |
| 7 | NH | ~9.5 (s, broad) | - |
| 8 | C | - | ~165.0 |
| 9 | CH₂ | ~4.3 (s) | ~43.0 |
| 10 | O | - | - |
| 11 | CH₂ | ~4.4 (q) | ~61.0 |
| 12 | CH₃ | ~1.4 (t) | ~14.0 |
Note: Predicted chemical shifts (δ) are relative to TMS (0 ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet).
Structural Elucidation Using 2D NMR Correlations
2D NMR experiments provide through-bond correlation data that reveals the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is invaluable for piecing together adjacent proton environments, such as those in the ethyl group and the aromatic ring.
Table 2: Expected ¹H-¹H COSY Correlations
| Correlating Proton (F2 axis) | Correlating Proton (F1 axis) | Inferred Connectivity |
| H-4 (~7.1 ppm) | H-3, H-5 | Aromatic spin system |
| H-5 (~7.6 ppm) | H-4, H-6 | Aromatic spin system |
| H-11 (~4.4 ppm) | H-12 (~1.4 ppm) | -O-CH₂-CH₃ (Ethyl group) |
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to their attached carbons (¹JCH). This technique is highly sensitive and provides a clear correlation for every protonated carbon, confirming the immediate chemical environment of each proton.
Table 3: Expected ¹H-¹³C HSQC Correlations
| Proton (F2 axis) | Carbon (F1 axis) | Inferred Connectivity |
| H-3 (~8.5 ppm) | C-3 (~138.0 ppm) | Aromatic C-H |
| H-4 (~7.1 ppm) | C-4 (~122.0 ppm) | Aromatic C-H |
| H-5 (~7.6 ppm) | C-5 (~130.0 ppm) | Aromatic C-H |
| H-6 (~8.0 ppm) | C-6 (~124.0 ppm) | Aromatic C-H |
| H-9 (~4.3 ppm) | C-9 (~43.0 ppm) | -C(=O)-CH₂-Cl |
| H-11 (~4.4 ppm) | C-11 (~61.0 ppm) | -O-CH₂-CH₃ |
| H-12 (~1.4 ppm) | C-12 (~14.0 ppm) | -O-CH₂-CH₃ |
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This allows for the connection of different molecular fragments, such as linking the ethyl group to the benzoate core and the chloroacetyl group to the amine, and for identifying quaternary (non-protonated) carbons.
Table 4: Key Expected ¹H-¹³C HMBC Correlations
| Proton (F2 axis) | Correlating Carbon (F1 axis) | Inferred Connectivity |
| H-6 (~8.0 ppm) | C-1 (~167.0), C-2 (~118.0) | Confirms position of ester group |
| H-11 (~4.4 ppm) | C-1 (~167.0), C-12 (~14.0) | Links ethyl group to ester carbonyl |
| H-7 (~9.5 ppm) | C-2 (~118.0), C-3 (~138.0), C-8 (~165.0) | Links amine to aromatic ring and chloroacetyl group |
| H-9 (~4.3 ppm) | C-8 (~165.0) | Links chloroacetyl methylene to its carbonyl |
| H-3 (~8.5 ppm) | C-2 (~118.0), C-8 (~165.0) | Confirms position of amino group |
Experimental Workflow Visualization
The logical flow for confirming the structure of this compound using 1D and 2D NMR is illustrated below.
Caption: Workflow for 2D NMR structural elucidation.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, primary structural information.
Table 5: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Detailed atom-to-atom connectivity in solution. | Provides unambiguous covalent bond framework; non-destructive. | Requires relatively pure sample (>95%); larger sample amount needed; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns for substructural information.[1][2] | Extremely high sensitivity (microgram to nanogram scale); fast analysis.[1] | Does not provide direct connectivity information for isomers; fragmentation can be complex to interpret.[3] |
| Single-Crystal X-ray Diffraction | Precise 3D arrangement of atoms in a solid-state crystal, including bond lengths and angles.[4] | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult or impossible to grow; structure is in solid-state, not solution. |
Detailed Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Ensure the solution is thoroughly mixed and free of air bubbles.
¹H-¹H COSY (Correlation Spectroscopy) Protocol
-
Initial Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset. Ensure the 90° pulse width is accurately calibrated.[5]
-
Experiment Selection: Load a standard gradient-enhanced COSY (gCOSY) pulse sequence.[5]
-
Acquisition Parameters:
-
Spectral Width (SW): Set identical spectral widths in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.
-
Number of Scans (NS): Typically 2 to 8 scans per increment.
-
Increments (NI): Collect 256 to 512 increments in the F1 dimension for adequate resolution.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary to reduce artifacts.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets. Calibrate the 90° pulses for both ¹H and ¹³C.
-
Experiment Selection: Load a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).[6]
-
Acquisition Parameters:
-
¹H Spectral Width (F2): Set to cover all proton signals.
-
¹³C Spectral Width (F1): Set to cover the aliphatic and aromatic regions (e.g., 0-180 ppm).
-
Number of Scans (NS): Typically 1 to 4 scans per increment.
-
Increments (NI): Collect 128 to 256 increments in the F1 dimension.
-
One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.
-
Relaxation Delay (d1): Set to 1-2 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Initial Setup: Use the same spectral widths and offsets as determined for the HSQC experiment.
-
Experiment Selection: Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).[7]
-
Acquisition Parameters:
-
¹H Spectral Width (F2): Set to cover all proton signals.
-
¹³C Spectral Width (F1): Set to cover the full expected carbon range, including quaternary and carbonyl carbons (e.g., 0-200 ppm).
-
Number of Scans (NS): Typically 4 to 16 scans per increment, as HMBC is less sensitive than HSQC.[8]
-
Increments (NI): Collect 256 to 512 increments in the F1 dimension.
-
Long-Range Coupling Constant (ⁿJCH): Optimize for an average value of 8-10 Hz to observe 2- and 3-bond correlations.[9]
-
Relaxation Delay (d1): Set to 1.5-2.5 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform (typically in magnitude mode).
-
No phase correction is required for magnitude-mode spectra.
-
By systematically applying these 2D NMR techniques and comparing the observed correlations with the predicted data, researchers can achieve an unambiguous and confident structural confirmation of this compound. This level of analytical rigor is essential for advancing drug discovery and development programs.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massspeclab.com [massspeclab.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to Ethyl 2-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical synthesis. The comparison is based on key metrics of synthetic efficiency, including reaction yield, time, and conditions, drawn from experimental data for analogous transformations.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide evaluates two primary synthetic strategies:
-
Route A: Esterification of 2-aminobenzoic acid (anthranilic acid) to form ethyl 2-aminobenzoate (ethyl anthranilate), followed by N-acylation with chloroacetyl chloride.
-
Route B: N-acylation of 2-aminobenzoic acid with chloroacetyl chloride to produce 2-[(chloroacetyl)amino]benzoic acid, followed by esterification.
A logical workflow for comparing these synthetic routes is presented below.
A Comparative Guide to Cross-Reactivity of Antibodies Targeting Ethyl 2-[(chloroacetyl)amino]benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies raised against Ethyl 2-[(chloroacetyl)amino]benzoate derivatives. In the absence of specific published cross-reactivity data for this particular compound, this document outlines the fundamental principles, experimental protocols, and data interpretation strategies necessary for such a study. The methodologies described are based on established techniques for antibody characterization.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[1][2] This phenomenon is typically due to structural similarities, or shared epitopes, between the intended antigen and the cross-reacting molecule.[1][2] For antibodies targeting small molecules like this compound derivatives, cross-reactivity is a critical parameter to evaluate, as it can impact the specificity and reliability of immunoassays.[3] Polyclonal antibodies, which recognize multiple epitopes on an antigen, have a higher likelihood of cross-reactivity compared to monoclonal antibodies that bind to a single epitope.[1]
Factors influencing cross-reactivity include:
-
Structural Homology: The degree of similarity between the immunogen and other molecules.
-
Antibody Type: Polyclonal versus monoclonal antibodies.
-
Assay Format: The specific immunoassay used (e.g., ELISA, FPIA) can influence the observed cross-reactivity.[4]
-
Assay Conditions: Factors like antibody and antigen concentration can modulate cross-reactivity.[4]
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of antibody cross-reactivity involves a combination of predictive analysis and empirical testing.
Predictive Analysis using Sequence Homology
A preliminary assessment of potential cross-reactivity can be performed by comparing the immunogen sequence with sequences of related proteins or molecules from different species using tools like NCBI-BLAST.[1][3] While this method is more common for protein antigens, the principle of structural similarity applies to small molecules as well. A high degree of structural similarity suggests a higher likelihood of cross-reactivity. Generally, a sequence homology of over 75% almost guarantees cross-reactivity, while a homology over 60% indicates a strong likelihood that needs experimental verification.[1]
Empirical Testing: Immunoassays
Direct experimental testing is essential to confirm and quantify cross-reactivity. Common methods include Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA).
a) Dot Blot Assay
A dot blot is a straightforward method for qualitatively assessing the binding of an antibody to various antigens.[5]
Protocol:
-
Antigen Spotting: Spot 1 µL of purified this compound derivatives and a panel of structurally related compounds (potential cross-reactants) at a concentration of 100 ng/µL onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[5]
-
Blocking: To prevent non-specific binding, immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Dilute the antibody raised against this compound to its recommended working concentration in the blocking buffer. Incubate the membrane in this primary antibody solution for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody (e.g., HRP-conjugated) diluted in blocking buffer for 1 hour at room temperature.[5][6]
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Detection: Add a suitable substrate for the enzyme conjugate (e.g., chemiluminescent substrate for HRP) and visualize the signal using an appropriate imaging system. The intensity of the spots will indicate the degree of antibody binding.
b) Competitive ELISA
A competitive ELISA is a quantitative method to determine the specificity and cross-reactivity of an antibody. This assay measures the ability of related compounds to compete with the target antigen for binding to the antibody.
Protocol:
-
Coating: Coat a 96-well microtiter plate with a conjugate of the target antigen (this compound derivative) and a carrier protein. Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Competition: Add a series of dilutions of the test compounds (structurally related derivatives) to the wells, followed by the addition of the primary antibody at a pre-titered concentration. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Secondary Antibody Incubation: Add an enzyme-labeled secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate again.
-
Detection: Add the enzyme substrate and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the concentration of the competing free antigen.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each test compound. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Data Presentation
Quantitative data from cross-reactivity studies should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody against this compound
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | Target Antigen | 10 | 100% |
| Ethyl 2-aminobenzoate | Derivative 1 | 500 | 2% |
| 2-Aminobenzothiazole | Related Compound | > 10,000 | < 0.1% |
| Ethyl 4-aminobenzoate | Isomer | 2500 | 0.4% |
| Chloroacetamide | Fragment | > 10,000 | < 0.1% |
Table 2: Hypothetical Comparison of Cross-Reactivity in Different Immunoassay Formats
| Compound | ELISA % Cross-Reactivity | FPIA % Cross-Reactivity |
| This compound | 100% | 100% |
| Derivative A | 5% | 8% |
| Derivative B | 12% | 15% |
| Derivative C | < 1% | 2% |
Visualizations
Diagrams illustrating experimental workflows can aid in understanding the methodologies.
Caption: Workflow for Dot Blot cross-reactivity testing.
Caption: Logic of a competitive immunoassay for cross-reactivity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. bosterbio.com [bosterbio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of compounds structurally related to Ethyl 2-[(chloroacetyl)amino]benzoate. Due to a lack of direct studies on the target compound, this report synthesizes data from research on analogous structures, including aminobenzoic acid derivatives and chloroacetamide-bearing molecules. The aim is to offer a predictive overview of potential efficacy and to guide future research in the development of novel anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is a critical initial endpoint in anticancer drug discovery. The following tables summarize the in vitro cytotoxicity (IC50 values) of various compounds that share structural motifs with this compound. These motifs include the aminobenzoic acid scaffold and the chloroacetamide functional group.
Cytotoxicity of Chloroacetamide-Containing Compounds
The chloroacetyl group is a known reactive moiety that can contribute to the cytotoxic effects of small molecules.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloroacetamides | Thiazole Derivative | Jurkat (T-cell leukemia) | Significant Activity | [1] |
| 2-Chloroacetamides | Thiazole Derivative | MDA-MB-231 (Breast Cancer) | Significant Activity | [1] |
| 2,2-Dichloroacetamides | Thiazole Derivative | Various | Negligible Activity | [1] |
Note: "Significant Activity" indicates that the compounds were reported as active, but specific IC50 values were not provided in the abstract.
Cytotoxicity of Aminobenzoic Acid and Benzoate Derivatives
The aminobenzoic acid backbone is a common scaffold in medicinal chemistry with diverse biological activities.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Amino-3-chloro benzoate ester derivative | Hydrazine-1-carbothioamide (N5a) | A549 (Lung Cancer) | Data not specified in abstract | [2][3] |
| 4-Amino-3-chloro benzoate ester derivative | Hydrazine-1-carbothioamide (N5a) | HepG2 (Liver Cancer) | Data not specified in abstract | [2][3] |
| 4-Amino-3-chloro benzoate ester derivative | Hydrazine-1-carbothioamide (N5a) | HCT-116 (Colorectal Cancer) | Data not specified in abstract | [2][3] |
| Anthranilic acid sulfonamide analog | 4-Nitrobenzenesulfonamide of anthranilic acid (5) | MOLT-3 (Leukemia) | 15.71 µg/mL | [4] |
| Anthranilic acid sulfonamide analog | 4-Methylbenzenesulfonamide of anthranilic acid (7) | MOLT-3 (Leukemia) | 32.88 µg/mL | [4] |
| Anthranilic acid sulfonamide analog | 4-Chlorobenzenesulfonamide of anthranilic acid (8) | MOLT-3 (Leukemia) | 33.96 µg/mL | [4] |
| 2-Aminobenzothiazole derivative | Compound 13 | HCT116 (Colorectal Cancer) | 6.43 | [5] |
| 2-Aminobenzothiazole derivative | Compound 13 | A549 (Lung Cancer) | 9.62 | [5] |
| 2-Aminobenzothiazole derivative | Compound 13 | A375 (Melanoma) | 8.07 | [5] |
| 2-Aminobenzothiazole-TZD hybrid | Compound 20 | HepG2 (Liver Cancer) | 9.99 | [5] |
| 2-Aminobenzothiazole-TZD hybrid | Compound 20 | HCT-116 (Colorectal Cancer) | 7.44 | [5] |
| 2-Aminobenzothiazole-TZD hybrid | Compound 20 | MCF-7 (Breast Cancer) | 8.27 | [5] |
| Optically active thiourea derivative | Compound IVe | EAC (Ehrlich Ascites Carcinoma) | 10-24 | [6] |
| Optically active thiourea derivative | Compound IVf | EAC (Ehrlich Ascites Carcinoma) | 10-24 | [6] |
| Optically active thiourea derivative | Compound IVh | EAC (Ehrlich Ascites Carcinoma) | 10-24 | [6] |
| Optically active thiourea derivative | Compound IVe | MCF-7 (Breast Cancer) | 15-30 | [6] |
| Optically active thiourea derivative | Compound IVf | MCF-7 (Breast Cancer) | 15-30 | [6] |
| Optically active thiourea derivative | Compound IVh | MCF-7 (Breast Cancer) | 15-30 | [6] |
| Optically active thiourea derivative | Compound IVe | HeLa (Cervical Cancer) | 33-48 | [6] |
| Optically active thiourea derivative | Compound IVf | HeLa (Cervical Cancer) | 33-48 | [6] |
| Optically active thiourea derivative | Compound IVh | HeLa (Cervical Cancer) | 33-48 | [6] |
Experimental Protocols
The following are generalized experimental protocols for the in vitro cytotoxicity assays cited in this guide. For specific details, please refer to the original publications.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of the evaluated compound classes are often attributed to their interaction with specific cellular signaling pathways.
Glutathione S-Transferase (GST) Inhibition
2-Chloroacetamides have been suggested to exert their anticancer effects through the inhibition of Glutathione S-Transferase (GST).[1] This inhibition is thought to occur via the formation of inhibitory conjugates with glutathione.
Caption: Proposed mechanism of GST inhibition by 2-chloroacetamides.
EGFR Tyrosine Kinase Inhibition
Certain derivatives of 4-amino-3-chloro benzoate ester have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Inhibition of EGFR signaling can disrupt downstream pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway.
P53 Mutant Reactivation
Aminobenzothiazole derivatives have been designed to stabilize the p53-Y220C cancer mutant, a promising strategy for reactivating its tumor suppressor function.[7]
Caption: Reactivation of mutant p53 by aminobenzothiazole derivatives.
Experimental Workflow
The general workflow for the synthesis and in vitro evaluation of novel cytotoxic compounds is outlined below.
Caption: General experimental workflow for cytotoxicity studies.
References
- 1. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Ethyl 2-[(chloroacetyl)amino]benzoate: A Benzocaine-Based Approach
This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of potential stability issues and a methodological approach to benchmarking the stability of Ethyl 2-[(chloroacetyl)amino]benzoate under various storage conditions.
Comparative Stability Under Different Storage Conditions
The stability of a pharmaceutical compound is critically influenced by storage conditions such as temperature and relative humidity (RH). Based on studies of benzocaine, a similar molecule, we can infer potential stability behaviors.
Table 1: Stability of Benzocaine in an Oral Disintegrating Tablet (ODT) Formulation Under ICH Recommended Conditions
| Storage Condition | Duration | Observation |
| 25°C / 60% RH | 6 months | No degradation of benzocaine was observed.[1][2] |
| 40°C / 75% RH (Accelerated) | 30 days | Degradation of benzocaine was observed in a single ODT platform.[1][2] |
Data based on studies of benzocaine in commercial oral disintegrating tablet platforms.
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies expose the compound to stress conditions more severe than accelerated stability testing.
Table 2: Comparative Degradation of Benzocaine Under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Major Degradation Products Identified |
| Acid Hydrolysis | 2 N HCl, Room Temperature, 10 days | p-aminobenzoic acid (PABA)[1] |
| Oxidative Stress | 30% H₂O₂, Room Temperature, 10 days | Ions with m/z of 194.2 were identified, suggesting potential oxidation products.[1] |
| High Humidity & Temperature | 40°C / 75% RH | N-formylbenzocaine (in the presence of formic acid impurities from excipients)[1][3] |
| Photolytic Decomposition | Exposure to sunlight (70,000-80,000 lux) for 48 hours | Dimer formation has been observed for other compounds under photolytic stress.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for related compounds and can be adapted for this compound.
Stability Sample Preparation and Storage
-
Sample Preparation: Accurately weigh the this compound substance or formulate it into a representative dosage form.
-
Storage: Place the samples in controlled environment stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Photostability: Expose samples to a light source conforming to ICH Q1B guidelines.
-
-
Timepoints: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the compound in 2 N HCl and heat in a water bath. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat. Neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: Treat the compound with 30% H₂O₂ at room temperature.[1]
-
Thermal Degradation: Heat the solid compound in a temperature-controlled oven.
-
Photolytic Degradation: Expose the compound to UV and visible light as per ICH Q1B guidelines.
Analytical Method: Stability-Indicating HPLC-MS
A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography with a Mass Spectrometric detector (HPLC-MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) is often effective.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound.
-
MS Detection: Use an Ion Trap or Quadrupole mass spectrometer to identify and quantify the parent compound and any degradation products based on their mass-to-charge ratio (m/z).
-
-
Sample Preparation for Analysis: Dissolve the stability samples in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the method.[1]
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for a comprehensive stability study.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound, extrapolated from the known degradation of benzocaine. The primary routes are likely hydrolysis of the ester and potential reactions involving the chloroacetyl group.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Antimicrobial Activity of Ethyl 2-[(chloroacetyl)amino]benzoate Derivatives: An Analog-Based Review
A comprehensive review of existing literature reveals a notable absence of direct studies on the antimicrobial activity of Ethyl 2-[(chloroacetyl)amino]benzoate and its specific derivatives. However, by examining structurally related compounds—namely derivatives of anthranilic acid (2-aminobenzoic acid), ethyl aminobenzoate, and molecules incorporating a chloroacetyl moiety—we can infer potential antimicrobial profiles and guide future research in this area. This analysis synthesizes findings from studies on analogous compounds to provide a comparative overview of their antimicrobial efficacy.
Executive Summary
This guide provides a comparative analysis of the antimicrobial activity of compounds structurally related to this compound. The data presented is collated from various studies on derivatives of anthranilic acid, ethyl aminobenzoate, and N-chloroacetylated compounds. The findings suggest that the core scaffold and the chloroacetyl group are promising pharmacophores for the development of novel antimicrobial agents. The antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring and the heterocyclic systems derived from the parent molecule.
Data on Antimicrobial Activity of Structurally Related Compounds
The antimicrobial activity of various derivatives, including Schiff bases, amides, and heterocyclic compounds synthesized from anthranilic acid and its esters, has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key metric for this comparison.
Table 1: Antibacterial Activity of Anthranilic Acid and Ethyl Aminobenzoate Derivatives
| Compound Class | Derivative Description | Test Organism | MIC (µg/mL) | Reference |
| Anthranilic Acid Derivatives | 2-[3-(3-phenylsulfamoyl-phenyl)-acryloylamino]-benzoic acid | S. aureus | - | [1] |
| 2-[3-(3-ethylsulfamoyl-phenyl)-acryloylamino]-benzoic acid | S. aureus | - | [1] | |
| 5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acid | - | - | [1] | |
| Anthranilohydrazide | Bacteria | - | [2] | |
| N-phenyl anthranilic acid | Bacteria | - | [2] | |
| Ethyl 4-Aminobenzoate Derivatives | Imides and Schiff bases | S. aureus, M. luteus, B. pumilus | - | [3] |
| P. aeruginosa, E. coli | - | [3] | ||
| 2-Aminobenzoic Acid Derivatives | Esterified anthranilic acid | C. albicans | 70 | [4] |
Note: Specific MIC values were not always provided in the abstracts; "significant activity" was reported in some cases.
Table 2: Antimicrobial Activity of Compounds Containing a Chloroacetyl Moiety
| Compound Class | Derivative Description | Test Organism | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid derivatives | S. aureus, B. subtilis | - | [5] |
| P. aeruginosa, E. coli | - | [5] | ||
| (1'-chloroacetyl)-2-aminobenzothiazole derivatives | B. subtilis, E. coli, K. pneumoniae, S. aureus | - | ||
| 2-Aminobenzothiazole-Sulphonamide Hybrids | Linked with chloroacetyl chloride | B. megaterium, B. cereus, B. subtilis | - | [6] |
| P. aeruginosa, E. coli | - | [6] |
Experimental Protocols
The methodologies for determining antimicrobial activity in the reviewed literature generally follow standard microbiological procedures.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: The stock solutions are serially diluted in a multi-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Agar Well/Disk Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium in a petri dish.
-
Application of Test Compounds: Sterile filter paper disks impregnated with the test compound solution or wells punched into the agar and filled with the solution are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no microbial growth) around the disk or well.
Visualizing the Research Workflow and Potential Mechanisms
The following diagrams illustrate the general workflow for antimicrobial drug discovery and a hypothetical signaling pathway for the antimicrobial action of these compounds.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Caption: Potential Antimicrobial Mechanisms of Action.
Discussion and Future Directions
The antimicrobial potential of anthranilic acid and its derivatives is well-documented, with various studies highlighting their efficacy against a broad spectrum of pathogens[7][8]. The introduction of a chloroacetyl group is a common strategy in medicinal chemistry to introduce an electrophilic site that can react with nucleophilic residues in biological targets, potentially leading to irreversible inhibition of essential enzymes[5][6].
Given the lack of direct data on this compound derivatives, future research should focus on:
-
Synthesis and Characterization: A library of derivatives should be synthesized, modifying the substituents on the phenyl ring.
-
Comprehensive Antimicrobial Screening: The synthesized compounds should be tested against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Structure-Activity Relationship (SAR) Studies: To understand the relationship between the chemical structure and antimicrobial activity, guiding the design of more potent analogs.
-
Mechanism of Action Studies: To identify the specific cellular targets and pathways affected by these compounds.
-
Toxicology and Safety Profiling: To assess the potential for therapeutic use.
By systematically exploring the antimicrobial properties of this compound derivatives, it may be possible to develop novel and effective antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. wjpps.com [wjpps.com]
- 2. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 4. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Ethyl 2-[(chloroacetyl)amino]benzoate proper disposal procedures
Starting Disposal Research
I've initiated a thorough search for proper disposal protocols for Ethyl 2-[( chloroacetyl)amino]benzoate. My focus is on gleaning information from Safety Data Sheets, existing environmental regulations, and best practices in chemical waste management. The goal is to obtain comprehensive and compliant disposal guidelines.
Analyzing Disposal Methods
I am now delving into the nitty-gritty, searching for quantitative disposal data, focusing on concentration limits and waste classification codes related to Ethyl 2-[( chloroacetyl)amino]benzoate. Simultaneously, I am researching recommended PPE for handling and procedures for managing spills. This will aid in creating a detailed guide. I'm also planning a DOT diagram.
Exploring Related Compounds
I've been digging deeper into the disposal of Ethyl 2-[(chloroacetyl)amino]benzoate, and the initial lack of a precise safety data sheet hasn't halted progress. The focus has shifted to analyzing SDSs for compounds with similar structures, specifically Ethyl 2-chloroacetoacetate and Ethyl benzoate, to glean relevant insights.
Deriving General Guidelines
I'm now extrapolating disposal guidelines. Although a specific SDS remains elusive, I've successfully gathered data on structurally akin substances like Ethyl 2-chloroacetoacetate and Ethyl benzoate. This is helping me form preliminary steps for handling this compound, including hazardous waste classification, regulatory compliance, and environmental considerations.
Gathering Further Data
I'm now integrating information from analogous compounds to inform disposal planning. Despite the initial lack of a dedicated SDS, I've successfully collected valuable insights from Ethyl 2-chloroacetoacetate, Ethyl benzoate, Ethyl 2-chloro-2-oxoacetate, and aminobenzoic acids. I have identified crucial details about hazardous waste classification, regulatory requirements, environmental risks, and safety precautions. While a specific hazardous waste code for this compound is still outstanding, I'm working on a general disposal process, although a comprehensive flow diagram necessitates further specific data.
Gathering Information.
Synthesizing Findings
I've hit a roadblock with the SDS. While Manchester Organics confirmed availability, I still don't have it. The PubChem data on the isomer offers helpful GHS classifications, and the broader search on disposal sheds light on halogenated waste handling. Though lacking the specific code, I can draft a general procedure. I'm working on a flowchart and plan now.
Developing a Plan
My recent searches were fruitful, even if they didn't unearth the elusive SDS. I'm moving forward with a solid plan, synthesizing my findings. I can draft a general procedure emphasizing halogenated waste handling, incorporating PubChem's GHS data. I'll build a workflow diagram, plus a table of relevant information. I've exhausted accessible resources, so I'm focusing on a comprehensive, albeit general, disposal solution.
Essential Safety and Operational Guide for Handling Ethyl 2-[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Ethyl 2-[(chloroacetyl)amino]benzoate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling halogenated aromatic compounds like this compound to mitigate risks of exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Protects against splashes and vapors that could cause serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation or allergic reactions.[2][4] It is crucial to select gloves with appropriate breakthrough times for the solvents being used.[1] |
| Respiratory Protection | Use in a chemical fume hood | A fume hood provides the primary means of respiratory protection by ensuring adequate ventilation.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
All procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[1]
-
Assemble all necessary equipment and reagents within the fume hood.
-
-
Handling and Use:
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood.
-
Collect all rinsate and contaminated materials as hazardous waste.[1]
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][5]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled hazardous waste container.[1]
-
Container Management: Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3][5][6] Do not mix with other waste streams.[2]
-
Institutional Procedures: Follow all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste.[3][6]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

